molecular formula C7H3BrF4O B068666 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 168971-68-4

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B068666
CAS No.: 168971-68-4
M. Wt: 259 g/mol
InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a versatile and high-value multi-halogenated benzene derivative engineered for advanced synthetic chemistry. Its primary research value lies in its role as a key building block in pharmaceutical development and materials science. The strategically positioned bromine atom serves as an excellent site for cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations, enabling the construction of complex biaryl systems. The electron-withdrawing trifluoromethoxy and fluorine substituents significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an invaluable scaffold for structure-activity relationship (SAR) studies in drug discovery, particularly for targets in CNS and inflammatory diseases. Furthermore, this compound is extensively used in the synthesis of liquid crystals, agrochemicals, and organic electronic materials, where its unique halogen pattern and trifluoromethoxy group contribute to desired physicochemical characteristics. The presence of multiple halogens allows for sequential, selective functionalization, offering researchers a high degree of synthetic control. This reagent is essential for exploring novel chemical space and accelerating the development of next-generation therapeutics and functional materials.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHSGBETSENAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622230
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
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Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168971-68-4
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-68-4
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental workflows and the strategic importance of the trifluoromethoxy moiety are also discussed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 168971-68-4, is a substituted aromatic compound of significant interest in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a highly valued substituent in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 168971-68-4[1]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
Appearance Colorless to pale yellow liquid/White crystalline powder[2]
Melting Point 65-68 °C[2]
Boiling Point Not specified
Density Not specified
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[2][2]
InChI InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[1]
InChIKey KZMHSGBETSENAT-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)Br[1]

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. A summary of available Nuclear Magnetic Resonance (NMR) data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Key Data Points
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
¹⁹F NMR The trifluoromethyl group (-OCF₃) typically shows a singlet in the ¹⁹F NMR spectrum. The fluorine atom on the aromatic ring will exhibit coupling with adjacent protons.[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine or the trifluoromethoxy group onto a pre-functionalized benzene ring.

General Synthetic Strategies

A plausible and commonly employed method for the synthesis of related aryl bromides is the Sandmeyer reaction . This reaction involves the diazotization of an appropriate aniline precursor followed by treatment with a copper(I) bromide. In the context of this compound, the starting material would be 2-Fluoro-4-(trifluoromethoxy)aniline.

Sandmeyer_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps NaNO2 NaNO₂ HBr HBr CuBr CuBr Aniline 2-Fluoro-4-(trifluoromethoxy)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HBr, 0-5 °C) Product 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Diazonium->Product Sandmeyer Reaction (CuBr)

A generalized workflow for the synthesis via a Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following is a hypothetical experimental protocol for the synthesis of this compound based on established procedures for Sandmeyer reactions of similar anilines.[2]

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)aniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: A solution of 2-Fluoro-4-(trifluoromethoxy)aniline in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. Nitrogen gas evolution is typically observed.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2][4]

Role in Medicinal Chemistry

The trifluoromethoxy group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[5] These properties can significantly enhance the pharmacokinetic profile of a drug candidate by:

  • Improving Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation.

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulating pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups.

This compound serves as a scaffold to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into various drug classes, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6][7][8][9]

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as an intermediate for the synthesis of novel herbicides, fungicides, and insecticides.[2][4] The presence of the trifluoromethoxy group can enhance the potency and environmental persistence of the active ingredients.[4]

Key Reactions and Experimental Workflows

The bromine atom in this compound provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. This compound can be coupled with a wide range of boronic acids or their esters to generate more complex molecular architectures.[10]

Suzuki_Coupling_Workflow cluster_product Product ArylBromide 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Biaryl Substituted Biaryl Product ArylBromide->Biaryl BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Biaryl Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Biaryl Base Base (e.g., K₂CO₃) Base->Biaryl Solvent Solvent (e.g., Toluene/H₂O) Solvent->Biaryl

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide similar to the title compound.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, particularly the trifluoromethoxy moiety, makes it a sought-after intermediate for the development of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is crucial for researchers aiming to leverage its potential in their synthetic endeavors. The continued exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel and impactful molecules.

References

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent in modern drug design due to its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in chemical synthesis.

PropertyValue
IUPAC Name This compound[4]
CAS Number 168971-68-4[4]
Molecular Formula C₇H₃BrF₄O[4]
Molecular Weight 259.00 g/mol [4]
Appearance White crystalline powder[1]
Melting Point 65-68 °C[1]
Solubility Sparingly soluble in water; highly soluble in methanol, ethanol, acetone[1]
InChI Key KZMHSGBETSENAT-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)Br[4]

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The logical flow for a plausible synthesis route, starting from 3-fluoro-4-(trifluoromethoxy)aniline, is outlined below. This multi-step process involves bromination followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 3-Fluoro-4-(trifluoromethoxy)aniline D 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline A->D Reaction B Brominating Agent (e.g., NBS) B->D C Solvent (e.g., DMF) C->D F Diazonium Salt Intermediate D->F Reaction E NaNO2, HBr/H2O E->F H This compound F->H Reaction G CuBr G->H

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a two-step synthesis starting from 3-fluoro-4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Suspend 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. Cool the mixture and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with sodium hydroxide solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be further purified by distillation or column chromatography.

Applications in Drug Discovery and Development

The trifluoromethoxy group is often referred to as a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding interactions with its biological target.[3]

This compound serves as a key building block for introducing this beneficial moiety into more complex molecules. It is particularly useful in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology. The bromine atom provides a reactive handle for cross-coupling reactions to build the core structure of the inhibitor.

Representative Signaling Pathway: Kinase Inhibition

Many anti-cancer drugs function by inhibiting specific protein kinases that are overactive in tumor cells. A drug molecule synthesized from this compound could potentially target such a pathway. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cell proliferation and survival.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Drug Kinase Inhibitor (Derived from Intermediate) Drug->RAF Inhibition

Caption: A generic MAP-Kinase signaling pathway targeted by kinase inhibitors.

Reactivity and Further Transformations

The bromine atom in this compound is amenable to a variety of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various boronic acids or esters to generate a wide range of derivatives.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a solvent such as toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction is a well-defined catalytic cycle.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (Our Compound) ArBr->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

References

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The presence of multiple halogen substituents significantly influences the electron distribution within the aromatic ring, affecting its reactivity and physical properties.

Chemical Identifiers:

  • CAS Number: 168971-68-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₇H₃BrF₄O[8][9]

  • Molecular Weight: 259.00 g/mol [6][8][10][11]

Quantitative Physicochemical Data:

There is conflicting information in the public domain regarding the physical state of this compound. Some sources describe it as a white crystalline powder, while others list it as a pale yellow liquid. This discrepancy may be due to polymorphism or the presence of impurities. The available data is summarized below.

PropertyValueSource
Physical State White crystalline powder OR Pale yellow liquid[1],[7]
Melting Point 65-68 °C[1]
Boiling Point 158.457 °C at 760 mmHg[7]
Density 1.724 g/cm³[7]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbons in the benzene ring, with their chemical shifts influenced by the electronegative substituents. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

Synthesis:

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route could involve the bromination of 2-fluoro-4-(trifluoromethoxy)benzene. The directing effects of the fluorine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Reactivity:

The bromine atom in this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Logical Relationship for Synthesis and Reactivity:

cluster_synthesis Hypothetical Synthesis cluster_reactivity Key Reactivity 2-Fluoro-4-(trifluoromethoxy)phenol 2-Fluoro-4-(trifluoromethoxy)phenol Diazotization Diazotization 2-Fluoro-4-(trifluoromethoxy)phenol->Diazotization 1. NaNO2, HBr 2. H3PO2 Sandmeyer Reaction (Br) Sandmeyer Reaction (Br) Diazotization->Sandmeyer Reaction (Br) CuBr Target Compound 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Sandmeyer Reaction (Br)->Target Compound Target Compound_Reactivity 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Suzuki Coupling Suzuki Coupling Target Compound_Reactivity->Suzuki Coupling Pd catalyst, Boronic acid/ester, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination Target Compound_Reactivity->Buchwald-Hartwig Amination Pd catalyst, Amine, Base Sonogashira Coupling Sonogashira Coupling Target Compound_Reactivity->Sonogashira Coupling Pd/Cu catalyst, Terminal alkyne, Base Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Aryl Amines Aryl Amines Buchwald-Hartwig Amination->Aryl Amines Alkynyl Arenes Alkynyl Arenes Sonogashira Coupling->Alkynyl Arenes

A diagram illustrating a hypothetical synthetic pathway and key reactions.

Experimental Protocols

Due to the lack of a specific published protocol for this exact molecule, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for such aryl bromides, is provided below. This protocol should be adapted and optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Start Start Combine Reactants Combine Aryl Bromide, Boronic Acid, Base Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Combine Reactants->Inert Atmosphere Add Catalyst and Solvent Add Pd Catalyst and Solvent Inert Atmosphere->Add Catalyst and Solvent Heat and Stir Heat and Stir (Monitor Progress) Add Catalyst and Solvent->Heat and Stir Workup Aqueous Workup (Extraction) Heat and Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

A generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications

This compound is a valuable intermediate in several key areas of chemical research and development:

  • Pharmaceuticals: It serves as a building block for the synthesis of novel drug candidates.[1][12] The trifluoromethoxy group can improve a molecule's pharmacokinetic profile.

  • Agrochemicals: This compound is used in the development of new pesticides and herbicides.[1][12]

  • Materials Science: It is utilized in the synthesis of liquid crystals and other functional materials.[1][12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the material safety data sheet (MSDS) before handling this chemical.[2][13][14]

References

Physical and chemical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. It includes detailed information on its synthesis, reactivity, and safety protocols, designed to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄O.[1] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 168971-68-4[1][2]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
Physical Form Liquid[3][4]
Appearance Colorless to yellow liquid[3]
Computed XLogP3 3.9[1]
Computed Hydrogen Bond Donor Count 0[1]
Computed Hydrogen Bond Acceptor Count 4[1]
Computed Rotatable Bond Count 1[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for the functionalization of aromatic rings. A potential synthetic pathway is outlined below.

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway A 1-Fluoro-3-(trifluoromethoxy)benzene B This compound A->B Bromination (e.g., NBS, FeBr3)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

A common method for the bromination of an activated or deactivated benzene ring is electrophilic aromatic substitution using N-Bromosuccinimide (NBS) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Reaction Setup: To a solution of the starting material, 1-fluoro-3-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide.

  • Bromination: Slowly add N-Bromosuccinimide to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed experimental spectra are not publicly available, typical spectral characteristics can be inferred.

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR Spectral data available from suppliers.[5]
¹³C NMR Spectral data available from suppliers.[6]
FT-IR Neat and ATR-IR spectra available.[1]
Mass Spectrometry Data available from suppliers.

Note: Researchers should obtain specific spectral data from the supplier or through their own analysis for confirmation of structure and purity.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various organic transformations, particularly in cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups influences the reactivity of the aromatic ring.

Key Reactions:

  • Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.[7]

  • Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in a wide range of nucleophilic addition and substitution reactions.

  • Lithiation: Reaction with strong organolithium bases can lead to lithium-halogen exchange, providing another route to a nucleophilic aromatic species.

Diagram 2: Reactivity in Suzuki Coupling

Suzuki_Coupling cluster_0 Suzuki Coupling A This compound C Coupled Product A->C B Organoboron Reagent (e.g., boronic acid) B->C Pd Catalyst\nBase Pd Catalyst Base

Caption: Suzuki coupling reaction of the title compound.

Applications:

The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Therefore, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its fluorinated nature also makes it a precursor for advanced materials with unique electronic and physical properties.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS).

Table 3: Hazard Information

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Source:[4]

Handling Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagram 3: Laboratory Safety Workflow

Safety_Workflow A Assess Hazards B Select PPE A->B F Emergency Procedures A->F C Handle in Fume Hood B->C D Proper Storage C->D E Waste Disposal D->E

Caption: General laboratory safety workflow for handling chemicals.

This technical guide provides a summary of the available information on this compound. Researchers and scientists are encouraged to consult the original literature and safety data sheets from suppliers for the most detailed and up-to-date information.

References

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The document details its chemical properties, potential synthetic routes, reactivity, and applications, with a focus on its role as a versatile building block in the development of novel molecules.

Chemical Properties and Identifiers

This compound is a substituted benzene derivative containing bromine, fluorine, and a trifluoromethoxy group. These functionalities impart unique chemical properties that make it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
IUPAC Name This compound[1]
CAS Number 168971-68-4[1]
InChI InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[1]
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)Br

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, typically involving the introduction of one of the halogen substituents onto a pre-functionalized benzene ring. A common strategy involves the bromination of a fluorinated trifluoromethoxybenzene precursor.

Conceptual Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound, illustrating the key transformation.

Precursor 1-Fluoro-3-(trifluoromethoxy)benzene Intermediate Reaction Mixture Precursor->Intermediate Brominating Agent (e.g., NBS, Br₂) Purification Purification (e.g., Distillation, Chromatography) Intermediate->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative example based on common organic synthesis methodologies for aromatic bromination. Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it portion-wise or via the dropping funnel to the reaction mixture at 0 °C.

  • Catalyst (Optional): A catalytic amount of a Lewis acid or a radical initiator like AIBN can be added to facilitate the reaction, depending on the chosen brominating agent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The presence of a bromine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The trifluoromethoxy group is a desirable feature in many modern pharmaceuticals, as it can enhance properties like metabolic stability and target binding affinity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling A 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene C Biaryl Product A->C Pd Catalyst, Base B Arylboronic Acid B->C D 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene F Aryl-Alkyne Product D->F Pd/Cu Catalysts, Base E Terminal Alkyne E->F

Caption: Common cross-coupling reactions involving the title compound.

Applications in Drug Development

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a key intermediate for introducing the trifluoromethoxyphenyl moiety into potential drug candidates. The fluorinated nature of this compound is particularly relevant, as approximately 20% of all pharmaceuticals are fluorinated compounds.

References

A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.

Chemical Identity and Synonyms

This compound is a halogenated aromatic compound valued for its utility as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts specific reactivity that is leveraged in various chemical transformations.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 168971-68-4[2][4]
Molecular Formula C₇H₃BrF₄O[2]
InChI InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[2]
InChIKey KZMHSGBETSENAT-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)Br[2]
EC Number 675-086-1[2]
PubChem CID 22065211[2]

Physicochemical Properties

The compound is typically a white crystalline powder or a clear, colorless to yellow liquid.[3][4] It is sparingly soluble in water but shows high solubility in common organic solvents like methanol, ethanol, and acetone.[4] While stable under normal conditions, it is sensitive to light and moisture.[4]

Quantitative Data Summary:

PropertyValueSource
Molecular Weight 259.00 g/mol [2]
Exact Mass 257.93034 Da[2]
Melting Point 65-68°C[4]
Boiling Point ~78°C[1]
Density ~1.724 g/cm³[1]
Flash Point 72.5°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound and related fluorinated aromatic compounds typically involves electrophilic aromatic substitution or modifications of pre-functionalized benzene rings. A common strategy is the bromination of a corresponding fluorinated trifluoromethoxybenzene precursor.

General Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated or moderately activated aromatic ring, which can be adapted for the synthesis of the title compound.

  • Precursor Solubilization: Dissolve the starting material, 2-fluoro-4-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring vigorously. The addition should be controlled to maintain the temperature below 5°C.

  • Catalysis (if necessary): For less reactive substrates, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) may be required.[5] The catalyst should be added to the substrate solution before the addition of the brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Chemical Reactivity and Applications

The bromine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate.[6]

Key Applications:
  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of anti-cancer, anti-viral, and anti-inflammatory drugs.[4] The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and target binding affinity.[6]

  • Agrochemicals: The compound is used to synthesize fungicides and herbicides, such as fluoroxypyrid and fludioxonil.[4]

  • Materials Science: It is a building block for electrochromic materials used in smart windows and displays, and for liquid crystals used in LCD screens.[4]

Workflow: Role in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[6] These reactions enable the formation of complex molecular architectures.

Cross_Coupling_Workflow General Workflow for Cross-Coupling Reactions A 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene C Reaction Mixture A->C Substrate B Coupling Partner (e.g., Boronic Acid, Alkyne) B->C Reagent D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) C->D Pd Catalyst, Base, Solvent E Coupled Product (Functionalized Molecule) D->E Forms C-C bond F Purification E->F G Final Product for Pharmaceutical/Agrochemical/ Material Application F->G

Caption: Workflow of cross-coupling reactions using the title compound.

Logical Relationship: Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.

Synthetic_Utility Synthetic Utility of Functional Groups sub This compound br Bromine Atom (Position 1) sub->br f Fluorine Atom (Position 2) sub->f ocf3 Trifluoromethoxy Group (Position 4) sub->ocf3 react_br Serves as a leaving group in - Cross-Coupling Reactions - Grignard Reagent Formation br->react_br react_f Influences electronic properties of the ring and steric hindrance f->react_f react_ocf3 Enhances metabolic stability and lipophilicity in final products ocf3->react_ocf3

Caption: Functional group contributions to the compound's reactivity.

References

An In-depth Technical Guide to the Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a directing fluorine atom, and a lipophilic trifluoromethoxy group, makes it a valuable synthon for the introduction of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into complex molecules. This guide details its physical and spectroscopic properties, key synthetic applications with experimental protocols, and visual representations of its reaction pathways.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Physical Properties
PropertyValueReference
CAS Number 168971-68-4[1][2][][4]
Molecular Formula C₇H₃BrF₄O[4][5]
Molecular Weight 259.00 g/mol [2][4][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 78 °C at 48 torr[6]
Density ~1.71 g/cm³[6]
Spectroscopic Data
TechniqueDataReference
¹H NMR Spectra available from commercial suppliers.[2]
¹³C NMR Spectra available from commercial suppliers.
¹⁹F NMR The trifluoromethoxy group provides a distinct signal.[7]
IR Spectroscopy Spectra available in public databases.[5]
Mass Spectrometry m/z peaks corresponding to the isotopic distribution of bromine are characteristic.

Key Synthetic Transformations

This compound is a versatile substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by the bromine atom, which readily participates in cross-coupling reactions and the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound serves as an excellent coupling partner with a wide range of boronic acids and their derivatives.[6][8]

Experimental Protocol: Synthesis of 2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol is adapted from established procedures for analogous aryl bromides.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling reagents Combine: - this compound - (4-cyanophenyl)boronic acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Ethanol/Water reaction Heat mixture at 80-90°C (Monitor by TLC/GC-MS) reagents->reaction Inert Atmosphere (N₂/Ar) workup Aqueous Workup: - Cool to RT - Separate organic layer - Extract aqueous layer with EtOAc reaction->workup purification Purification: - Dry organic phase (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification product 2-Fluoro-4'-(trifluoromethoxy)- [1,1'-biphenyl]-4-carbonitrile purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • (4-cyanophenyl)boronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, (4-cyanophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This compound can be coupled with a range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[6]

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-(trifluoromethoxy)aniline

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [(L)Pd(Ar)(Br)] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'', Base amido_complex [(L)Pd(Ar)(NR'R'')] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_bromide 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound and benzylamine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation

The bromine atom of this compound allows for the facile formation of the corresponding Grignard reagent, 2-fluoro-4-(trifluoromethoxy)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl group.

Experimental Protocol: Formation of 2-Fluoro-4-(trifluoromethoxy)phenylmagnesium Bromide and Reaction with Benzaldehyde

This protocol is a general procedure for Grignard reagent formation and subsequent reaction.[9]

Diagram of Grignard Reagent Formation and Reaction

Grignard_Reaction start 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene grignard 2-Fluoro-4-(trifluoromethoxy)- phenylmagnesium bromide start->grignard Initiator (e.g., I₂) mg Mg turnings (in dry THF) adduct Magnesium alkoxide adduct grignard->adduct benzaldehyde Benzaldehyde benzaldehyde->adduct hydrolysis Acidic Workup (H₃O⁺) adduct->hydrolysis product (2-Fluoro-4-(trifluoromethoxy)phenyl)- (phenyl)methanol hydrolysis->product Ortho_Lithiation start 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene lithiation n-BuLi or LDA (in dry THF, -78°C) start->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate adduct Tetrahedral Intermediate lithiated_intermediate->adduct dmf N,N-Dimethylformamide (DMF) dmf->adduct hydrolysis Aqueous Workup adduct->hydrolysis product 2-Bromo-3-fluoro-5- (trifluoromethoxy)benzaldehyde hydrolysis->product

References

An In-depth Technical Guide to Trifluoromethoxy Substituted Benzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trifluoromethoxy substituted benzene compounds, focusing on their synthesis, physicochemical properties, and critical applications in modern drug discovery and development. The unique properties conferred by the trifluoromethoxy (-OCF₃) group, such as enhanced lipophilicity and metabolic stability, make these compounds invaluable scaffolds in medicinal chemistry.

Introduction: The Rise of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen."[1][2] Its incorporation into a benzene ring dramatically alters the molecule's electronic and physical properties.[3] Unlike a simple methoxy group, which is metabolically labile, the trifluoromethoxy group is robust and significantly more lipophilic.[1][4] These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]

Trifluoromethoxy substituted benzene derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[6][7] Their unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune the properties of drug candidates to enhance efficacy and bioavailability.[5][8]

Physicochemical and Electronic Properties

The trifluoromethoxy group imparts a unique set of properties that distinguish it from other common substituents. It is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[4][9] However, the oxygen lone pairs allow it to act as a weak π-donor, directing electrophilic attack to the ortho and para positions, with a strong preference for para substitution.[9]

Comparative Data of Key Substituents

The following table summarizes and compares the key physicochemical parameters of the trifluoromethoxy group with other frequently used substituents in drug design.

SubstituentHansch Lipophilicity Parameter (π)Electronic EffectMetabolic Stability
-OCF₃ +1.04 [1][2]Strongly Electron-Withdrawing High [5]
-CF₃+0.88[5]Strongly Electron-Withdrawing[5]High[5]
-Cl+0.71Electron-WithdrawingModerate
-CH₃+0.56Electron-DonatingLow (Prone to Oxidation)
-OCH₃-0.02Electron-DonatingLow (Prone to O-dealkylation)
Properties of Representative Compounds

The table below lists the physical properties of (trifluoromethoxy)benzene and a common synthetic intermediate, 4-(trifluoromethoxy)nitrobenzene.

Property(Trifluoromethoxy)benzene4-(Trifluoromethoxy)nitrobenzene
CAS Number 456-55-3[10]713-65-5[8]
Molecular Formula C₇H₅F₃O[11][12]C₇H₄F₃NO₃[8]
Molecular Weight 162.11 g/mol [11][12]207.11 g/mol [8]
Melting Point -49.9 °C[10][11]15 °C[8]
Boiling Point 102 °C[10][11]217.4 °C[8]
Density 1.226 g/mL at 25 °C[10][11]~1.5 g/cm³[8]
Refractive Index (n20/D) 1.406[10][11]1.476[8]
Vapor Pressure 41.3 mmHg at 25 °C[10]0.2 mmHg at 25 °C[8]
Flash Point 12 °C (53.6 °F)85.3 °C[8]

Synthesis of Trifluoromethoxy Substituted Benzenes

Several synthetic strategies have been developed to introduce the trifluoromethoxy group onto a benzene ring. The choice of method often depends on the starting material and the desired substitution pattern.

Key Synthetic Methodologies
  • From Phenols via Fluoroformates: A two-step method where phenols are first converted to aryl fluoroformates, which are then treated with sulfur tetrafluoride (SF₄). This approach involves highly toxic reagents.[9]

  • From Anisoles via Chlorination/Fluorination: This classic approach involves the exhaustive chlorination of the methoxy group in an anisole derivative to form a trichloromethoxy intermediate, followed by nucleophilic fluorination using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[9]

  • Radical C-H Trifluoromethoxylation: Modern methods allow for the direct trifluoromethoxylation of aromatic C-H bonds. One approach uses bis(trifluoromethyl)peroxide (BTMP) as a source of •OCF₃ radicals, which can be activated by visible light photoredox catalysis or TEMPO catalysis.[13]

  • Nucleophilic Trifluoromethoxylation: This involves the use of a nucleophilic "OCF₃⁻" source. Reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS OCF₃) can act as a direct transfer agent.[9] Alternatively, the trifluoromethoxide anion can be generated in situ from precursors like 2,4-dinitro(trifluoromethoxy)benzene.[2]

Generalized Experimental Workflow

The following diagram illustrates a common synthetic pathway starting from a substituted anisole.

G General Synthesis from Anisole Start Substituted Anisole (Ar-OCH3) Intermediate Trichloromethoxy Intermediate (Ar-OCCl3) Start->Intermediate  Exhaustive  Chlorination (e.g., Cl2)   Product Trifluoromethoxy Product (Ar-OCF3) Intermediate->Product  Nucleophilic  Fluorination (e.g., HF, SbF3)  

Caption: General workflow for anisole to trifluoromethoxybenzene conversion.

Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroanisole

This protocol is a representative example of the chlorination/fluorination sequence, a robust and scalable method.[14][15]

Step 1: Synthesis of 1-Chloro-4-(trichloromethoxy)benzene

  • Reactor Setup: A 1000 mL multi-neck reactor is equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube.

  • Solvent and Reactant Charging: The reactor is charged with a suitable high-boiling solvent (e.g., 150g of p-chlorotrifluoromethylbenzene). The mixture is heated to reflux (approx. 139-140 °C).[7]

  • Reaction Initiation: Once reflux begins, chlorine gas is introduced through the gas inlet. A solution of 4-chloroanisole and a radical initiator (e.g., azobisisobutyronitrile, AIBN) dissolved in the same solvent is added dropwise over several hours.[7][15]

  • Monitoring and Completion: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired trichloromethoxy intermediate is the major product.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess dissolved chlorine and HCl are purged with an inert gas like nitrogen. The solvent may be removed under reduced pressure to yield the crude trichloromethoxy intermediate, which is often used directly in the next step.[14]

Step 2: Synthesis of 1-Chloro-4-(trifluoromethoxy)benzene

  • Reactor Setup: The crude 1-chloro-4-(trichloromethoxy)benzene is transferred to a suitable pressure reactor (autoclave), such as one made of SS 316 or Hastelloy.

  • Fluorination: Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave.[14]

  • Reaction Conditions: The autoclave is sealed and heated to a temperature between 80-100 °C. The reaction is maintained under pressure (e.g., 2.8 MPa) for 3-6 hours.[7][14]

  • Work-up and Purification: After cooling and venting, the reaction mixture is carefully quenched with water. The organic layer is separated, washed (e.g., with water and a mild base), and dried.

  • Isolation: The final product, 1-chloro-4-(trifluoromethoxy)benzene, is isolated and purified by fractional distillation under reduced pressure.[7]

Applications in Drug Development

The strategic incorporation of a trifluoromethoxy group is a powerful tool for optimizing lead compounds into viable drug candidates.

Impact on Pharmacokinetic Properties (ADME)

The primary benefit of the -OCF₃ group lies in its ability to enhance a molecule's drug-like properties.

G Role of -OCF3 in Drug Design OCF3 -OCF3 Group Properties Lipo High Lipophilicity (π = +1.04) OCF3->Lipo MetStab High Metabolic Stability (Strong C-F Bonds) OCF3->MetStab Elec Strong Electron- Withdrawing Nature OCF3->Elec Abs Improved Membrane Permeability & Absorption Lipo->Abs Dist Enhanced Tissue/ BBB Penetration Lipo->Dist Meta Reduced Metabolic Degradation MetStab->Meta Bind Modulated Receptor Binding Affinity Elec->Bind Bio Increased Bioavailability & Half-life Abs->Bio Dist->Bio Meta->Bio

Caption: Logical flow from -OCF₃ properties to pharmacokinetic benefits.

  • Increased Lipophilicity: The high lipophilicity of the -OCF₃ group enhances the ability of a drug to cross biological membranes, such as the intestinal lining for oral absorption and the blood-brain barrier (BBB) for CNS-targeting drugs.[1][5]

  • Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethoxy group highly resistant to enzymatic degradation (e.g., cytochrome P450 oxidation), which can block common metabolic pathways, increase the drug's half-life, and improve its overall bioavailability.[5][8]

  • Modulation of pKa and Conformation: The group's strong electron-withdrawing nature can influence the pKa of nearby acidic or basic centers, affecting solubility and receptor binding interactions.

Case Study: Riluzole

Riluzole is a prominent example of a successful drug featuring a trifluoromethoxy group. Used in the treatment of amyotrophic lateral sclerosis (ALS), the -OCF₃ moiety is critical to its function. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to act on the central nervous system.[5] Furthermore, the group's metabolic stability contributes to a favorable pharmacokinetic profile, improving its bioavailability and duration of action.[5]

Signaling Pathway Modulation

Trifluoromethoxy-substituted compounds can interact with a variety of biological targets, including enzymes and receptors. The diagram below provides a generalized illustration of how such a compound might modulate a cellular signaling pathway after binding to its target receptor.

G Generalized Drug-Target Interaction cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Drug Drug with Ar-OCF3 Receptor Target Receptor Drug->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation / Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response Gene Expression Change

Caption: General model of a signaling pathway modulated by an Ar-OCF₃ drug.

Conclusion

Trifluoromethoxy substituted benzene compounds represent a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties, high lipophilicity, and exceptional metabolic stability conferred by the -OCF₃ group provide a powerful strategy for optimizing molecular properties. For researchers in drug development, a deep understanding of the synthesis and behavior of these compounds is essential for the rational design of next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles. As synthetic methodologies continue to advance, the accessibility and application of these valuable building blocks are poised to expand even further.

References

A Technical Guide to the Discovery and Synthesis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and synthetic methodologies for halogenated aromatic compounds. It is designed to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed experimental protocols, comparative data, and a historical perspective on this vital class of molecules.

Discovery and Natural Occurrence

The journey of halogenated aromatic compounds began with their discovery in natural sources. Far from being mere synthetic curiosities, these molecules are integral components of the chemical arsenals of a vast array of terrestrial and marine organisms. The number of known naturally occurring organohalogen compounds has seen an astronomical rise, from fewer than 50 in 1968 to approximately 8,400 in recent years[1][2]. These compounds are produced by marine algae, sponges, corals, fungi, and bacteria, and they exhibit a wide range of biological activities, including antimicrobial and anticancer properties[3].

The biosynthesis of these compounds is a testament to nature's ingenuity, employing a variety of halogenating enzymes. These include haloperoxidases, non-heme Fe(II)/α-ketoglutarate-dependent halogenases, and flavin-dependent halogenases, which can incorporate chlorine, bromine, and iodine into aromatic structures with high efficiency and selectivity.[4]

The synthetic history of halogenated aromatic compounds dates back to the early 19th century. A pivotal moment in this history was the work of Eilhard Mitscherlich, who, in 1834, synthesized several halogenated benzene derivatives, including trichlorobenzene and hexachlorobenzene.[5] This marked the beginning of the exploration of synthetic routes to these valuable compounds, which would later become cornerstones of the pharmaceutical, agrochemical, and materials science industries.

Synthetic Methodologies

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method depends on the desired halogen, the nature of the aromatic substrate, and the required regioselectivity. This section details the core synthetic strategies, providing both theoretical background and practical experimental protocols.

Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution (EAS) is the most common method for the direct halogenation of aromatic rings.[6][7][8] The reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.

Mechanism of Electrophilic Aromatic Halogenation

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization Halogen X₂ Electrophile δ+X-X-FeX₃δ- Halogen->Electrophile Activation Lewis_Acid FeX₃ / AlX₃ Lewis_Acid->Electrophile Benzene Benzene Ring Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex Attack Halogenated_Benzene Halogenated Benzene Sigma_Complex->Halogenated_Benzene Deprotonation Base Base (e.g., FeX₄⁻) Base->Halogenated_Benzene

Caption: General mechanism of electrophilic aromatic halogenation.

Aromatic rings bearing electron-donating groups (e.g., -OH, -OR, -NH₂) are highly activated towards electrophilic substitution and often do not require a strong Lewis acid catalyst.

Table 1: Comparison of Halogenation Methods for Activated Aromatic Compounds

SubstrateHalogenating AgentCatalyst/SolventTemperature (°C)Yield (%)Regioselectivity (ortho:para)Reference
AnisoleN-chloroaminesTrifluoroacetic acidRoom TempHighHighly para-selective[9]
Anisole(NH₄)₂S₂O₈ / NCSPhotocatalystRoom Temp92para-selective[10]
PhenolBr₂ (1 equiv)CCl₄< 5-Monobromination at para[11]
AnilineCuBr₂Ionic LiquidRoom TempHighpara-selective[12]
o-NitroanilineKI / K₂SO₄ / HClMethanol/WaterRoom TempHighp-Iodo-o-nitroaniline[5]

Experimental Protocol: Para-Chlorination of Anisole [10]

  • Materials: Anisole, N-Chlorosuccinimide (NCS), Ammonium Persulfate ((NH₄)₂S₂O₈), Photocatalyst (e.g., Ru(bpy)₃Cl₂), Acetonitrile.

  • Procedure:

    • In a reaction vessel, dissolve anisole and a sacrificial oxidant, (NH₄)₂S₂O₈, in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) and the photocatalyst to the solution.

    • Irradiate the mixture with visible light at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to yield 4-chloroanisole.

Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and require more forcing conditions for halogenation, typically involving a strong Lewis acid catalyst.

Experimental Protocol: Bromination of Nitrobenzene

  • Materials: Nitrobenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add nitrobenzene and anhydrous iron(III) bromide.

    • Heat the mixture to 140 °C.

    • Slowly add bromine to the reaction mixture.

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Purify the product by distillation or recrystallization to obtain m-bromonitrobenzene.

Sandmeyer Reaction

The Sandmeyer reaction provides an indirect method for the halogenation of aromatic rings, starting from an aromatic amine.[13] The amine is first converted to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[14][15]

Workflow for the Sandmeyer Reaction

G Start Aromatic Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, HX, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺X⁻) Diazotization->Diazonium_Salt Halogenation Halogenation (CuX, where X = Cl, Br) Diazonium_Salt->Halogenation Product Aryl Halide (Ar-X) Halogenation->Product

Caption: Key steps in the Sandmeyer reaction for aryl halide synthesis.

Experimental Protocol: Synthesis of Chlorobenzene via Sandmeyer Reaction [16]

  • Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

  • Procedure:

    • Diazotization: Dissolve aniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Halogenation: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

    • Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

    • Steam distill the mixture to isolate the crude chlorobenzene.

    • Separate the organic layer, wash with sodium hydroxide solution and then water, dry over anhydrous calcium chloride, and purify by distillation.

Metal-Catalyzed Halogenation

Modern synthetic chemistry has seen the development of powerful metal-catalyzed methods for the formation of carbon-halogen bonds, offering milder reaction conditions and broader substrate scope.

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines from aryl halides.[6] While traditionally used for C-O, C-S, and C-N bond formation, modifications of this reaction can be applied to the synthesis of halogenated biaryls.[2][17]

Table 2: Conditions for Ullmann-type Reactions

Reaction TypeAryl HalideNucleophileCatalystSolventTemperature (°C)Reference
Ether SynthesisAryl IodidePhenolCu NanoparticlesAcetonitrile50-60[18]
Amine SynthesisAryl BromideAnilineCuI / PhenanthrolineDMFHigh Temp[6]
Biaryl SynthesisAryl HalideAryl HalideActivated CopperDMF> 100[2]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[3][7] This reaction is not a direct halogenation method but is crucial in the synthesis of complex molecules where a halogenated aromatic is a key intermediate.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine L₂Pd(II)(Ar)(NHR'R'')⁺ Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The introduction of fluorine into aromatic rings is of particular importance in medicinal chemistry.[1] Due to the high reactivity of elemental fluorine, direct fluorination is often challenging.[19] Consequently, a variety of metal-catalyzed and nucleophilic fluorination methods have been developed.

Table 3: Selected Modern Aromatic Fluorination Methods

MethodAryl PrecursorFluorinating AgentCatalystKey FeaturesReference
Nucleophilic FluorinationAryl Bromide/IodideAgF / KFPd-basedBroad scope, minimal reduction byproducts[20][21]
Copper-CatalyzedAryl HalideAgFCu-basedRequires directing groups in some cases[1]
Balz-SchiemannAryl Diazonium SaltHBF₄ or NaBF₄ThermalClassic method for fluoroarenes[19]

Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide [20][21]

  • Materials: Aryl bromide, Silver(I) fluoride (AgF), Potassium fluoride (KF), Palladium precatalyst (e.g., AdBrettPhos-based), Toluene.

  • Procedure:

    • In a glovebox, charge a reaction vial with the aryl bromide, silver(I) fluoride, potassium fluoride, and the palladium precatalyst.

    • Add anhydrous toluene to the vial.

    • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 110-130 °C) for the required time.

    • Monitor the reaction by GC-MS or ¹⁹F NMR.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Applications in Drug Development

The unique physicochemical properties imparted by halogens—such as increased lipophilicity, metabolic stability, and altered electronic character—make halogenated aromatic compounds indispensable in drug design. Halogen atoms can modulate the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile. The deliberate introduction of halogens is a common strategy in lead optimization to enhance efficacy and reduce off-target effects.

Logical Relationship in Drug Discovery Workflow

G Lead_Compound Lead Compound SAR_Study Structure-Activity Relationship (SAR) Study Lead_Compound->SAR_Study Halogenation_Strategy Introduction of Halogen (e.g., F, Cl, Br) SAR_Study->Halogenation_Strategy Improved_Properties Modulated Properties: - Lipophilicity - Metabolic Stability - Binding Affinity Halogenation_Strategy->Improved_Properties Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate

Caption: Role of halogenation in the drug discovery process.

Conclusion

The field of halogenated aromatic compounds continues to evolve, driven by the demand for novel pharmaceuticals, agrochemicals, and functional materials. While classic methods like electrophilic aromatic substitution remain workhorses in synthesis, modern metal-catalyzed reactions have opened new avenues for the efficient and selective introduction of halogens. This guide provides a foundational understanding and practical protocols for the synthesis of these important molecules, empowering researchers to further innovate in this exciting area of chemistry.

References

A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated organic compound that serves as a key building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its trifluoromethoxy group and strategically placed halogen atoms make it a versatile reagent for introducing fluorine-containing moieties, which can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides an overview of its commercial availability, physicochemical properties, and key synthetic applications.

Commercial Availability

A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table lists some of the known commercial suppliers. Purity and available quantities may vary, and it is recommended to consult the suppliers' websites for the most current information.

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of research chemicals.
BLD Pharmatech--INVALID-LINK--A supplier of a wide range of chemical products.
Ningbo Inno Pharmchem Co.,Ltd.--INVALID-LINK--A manufacturer and supplier of organic intermediates based in China.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for designing chemical reactions and for safety assessments.

PropertyValueSource
CAS Number 168971-68-4PubChem[2]
Molecular Formula C₇H₃BrF₄OPubChem[2]
Molecular Weight 259.00 g/mol PubChem[2]
Appearance White crystalline powderNingbo Inno Pharmchem Co.,Ltd.[1]
Melting Point 65-68°CNingbo Inno Pharmchem Co.,Ltd.[1]
Solubility Sparingly soluble in water, highly soluble in organic solvents such as methanol, ethanol, and acetone.Ningbo Inno Pharmchem Co.,Ltd.[1]

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. It is particularly useful in transition metal-catalyzed cross-coupling reactions, where the bromo substituent serves as a reactive handle. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, which are crucial in the synthesis of pharmaceuticals and advanced materials.[3][4] The trifluoromethoxy group can enhance the efficacy and pharmacokinetic properties of drug candidates.[3]

Below is a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product ArylBromide 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene ReactionVessel Reaction Vessel (Inert Atmosphere) ArylBromide->ReactionVessel BoronicAcid Aryl Boronic Acid BoronicAcid->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Reaction Completion Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionVessel Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification FinalProduct Biaryl Product Purification->FinalProduct

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized for different substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water or 1,4-dioxane and water, to the flask.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature typically between 80-110°C. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired biaryl product.

Applications in Drug Discovery and Agrochemicals

The incorporation of the trifluoromethoxy (-OCF₃) group into molecules is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[3] this compound is a key intermediate that allows for the introduction of this valuable functional group. It has been utilized in the synthesis of a range of bioactive molecules, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1]

In the agrochemical sector, this compound is used as an intermediate in the production of herbicides and fungicides.[1] For example, it is involved in the synthesis of compounds like fluoroxypyr and fludioxonil, which are effective in controlling fungal diseases in crops.[1]

The logical relationship for its application in developing new chemical entities is outlined in the diagram below.

Application_Logic Start 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Reaction Synthetic Transformation (e.g., Cross-Coupling) Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Bioactive Bioactive Molecule Candidate (e.g., Drug, Agrochemical) Intermediate->Bioactive Testing Biological Screening and Testing Bioactive->Testing

Logical flow from starting material to bioactive candidate.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for the Synthesis of Novel Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene with a generic arylboronic acid. The presence of the fluoro and trifluoromethoxy substituents on the benzene ring can significantly influence the electronic properties and potential biological activity of the resulting biaryl products.

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the desired biaryl product and regenerate the active catalyst.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos, SPhos)[4]

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cesium fluoride)[5]

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the catalyst mixture to the reaction flask. Then, add a degassed solvent mixture, for example, toluene/1,4-dioxane/water (e.g., 4:1:1 ratio, 10 mL total volume).[2]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can serve as a guide for optimizing the specific reaction.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O8012~85-95
21-Bromo-2-fluorobenzene4-Vinylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O10018~80-90
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane10016>90
4This compound Phenylboronic acid Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ Toluene/Dioxane/H₂O 90 24 Expected >80

Note: The data in entries 1-3 are based on typical conditions for similar substrates found in the literature.[5][7] Entry 4 represents the proposed starting conditions for the title compound.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base setup Assemble Flask under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand addition Add Solvents and Catalyst catalyst->addition setup->addition heating Heat and Stir (80-100°C, 12-24h) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar-Pd(II)-Ar' L₂ pd2_complex->transmetalation_intermediate Transmetalation (+ Base) transmetalation_intermediate->pd0 Reductive Elimination biaryl Ar-Ar' (Biaryl Product) transmetalation_intermediate->biaryl aryl_halide Ar-X (Aryl Bromide) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of substituted anilines that are valuable intermediates in pharmaceutical and materials science research.[1][2][3] The protocols outlined below serve as a starting point for the successful coupling of this versatile building block with various primary and secondary amines.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2][3][4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds and functional materials.[5] The substrate, this compound, is an electron-deficient aryl bromide, and the presence of the ortho-fluoro and para-trifluoromethoxy substituents can influence its reactivity. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[2][6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[2][3][6]

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to stabilize the palladium intermediates.[5]

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. These parameters can be used as a starting point for the optimization of reactions with this compound.

Table 1: Recommended Catalysts and Ligands

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A robust and commonly used system for a wide range of aryl bromides.[1][2]
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)Another highly effective Buchwald ligand, often providing good results.[7]
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Useful for challenging couplings and can sometimes offer improved performance.[7]
[Pd(allyl)Cl]₂t-BuXPhos0.5-2 (Pd), 1-4 (Ligand)A highly active catalyst system that can be effective at lower loadings.[8]

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)Notes
NaOtBu1.2-1.5Toluene80-110A strong, non-nucleophilic base suitable for many couplings.[1][2]
K₂CO₃1.5-2.01,4-Dioxane100-110A weaker base, often used for substrates with base-sensitive functional groups.
Cs₂CO₃1.5-2.0Toluene or 1,4-Dioxane100-110A stronger inorganic base that can be effective when other bases fail.[7]
K₃PO₄1.5-2.0Toluene or 1,4-Dioxane100-110Another effective inorganic base, particularly in Suzuki-Miyaura couplings, and can be applied here.[7]

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[1][2]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Visualizations

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Catalyst, Ligand, and Base setup Inert Atmosphere Setup (Schlenk line or Glovebox) reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (e.g., 100 °C, 12-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 LnP_d(0) oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X arx->oxidative_addition amine R2NH amine_coordination Amine Coordination & Deprotonation amine->amine_coordination base Base base->amine_coordination product Ar-NR2 hx_base [Base-H]X pd_complex LnP_d(II)(Ar)(X) oxidative_addition->pd_complex pd_complex->amine_coordination amine_coordination->hx_base -HX pd_amido LnP_d(II)(Ar)(NR2) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for these transformations, offering a handle for the introduction of diverse functionalities. The electron-withdrawing nature of the trifluoromethoxy group and the ortho-fluoro substituent can influence the reactivity of the C-Br bond, making the selection of appropriate reaction conditions crucial for successful coupling.

This guide outlines optimized protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound, providing a foundation for its application in the synthesis of complex molecular architectures.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds through the coupling of an organohalide with a boronic acid or its derivative.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/EtOH/H₂O8012-2485-95 (analogous)[1]
21-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsF (2.0)1,4-Dioxane10012-1890-98 (analogous)[1]
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/EtOH1103~90 (analogous)[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'-fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, a representative biaryl compound.

Materials:

  • This compound

  • (4-Carboxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure: [1]

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), (4-carboxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base - Pd Catalyst & Ligand start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent Mixture inert->solvent heat Heat and Stir (e.g., 80°C, 12-24h) solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup: - Cool, Dilute - Extract, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

II. Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Data Presentation: Heck Reaction of Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (2.0)DMF10012-2480-90 (analogous)
21-Bromo-2-((methoxymethoxy)methyl)benzeneStyrenePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)K₂CO₃ (2.0)DMF80-120465 (analogous)[3]
3Bromobenzenen-Butyl AcrylatePd/C (3)-(n-Bu)₃N (1.5)[OMIm]BF₄1201085 (analogous)[3]
Experimental Protocol: Heck Reaction

This protocol describes the synthesis of (E)-1-(2-fluoro-4-(trifluoromethoxy)styryl)benzene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), styrene (1.5 equiv), and triethylamine (2.0 equiv) in DMF.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Add Pd(OAc)₂ (1 mol%) and tri(o-tolyl)phosphine (2 mol%) to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Workflow start Start setup Reaction Setup: - Aryl Bromide - Alkene - Base start->setup degas Degas Mixture setup->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Seal and Heat (e.g., 100°C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Workup: - Cool, Filter - Extract, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Heck Reaction Experimental Workflow

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Data Presentation: Sonogashira Coupling of Aryl Halides
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-ethynylbenzenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF-DMA80-50 (analogous)[4]
2Aryl halideTerminal alkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389 (general)[5]
31-IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-High (analogous)[6]
Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 1-ethynyl-2-fluoro-4-(trifluoromethoxy)benzene derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure: [5]

  • To a Schlenk flask, add this compound and the terminal alkyne in a mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at a suitable temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling_Workflow start Start setup Reaction Setup: - Aryl Bromide - Terminal Alkyne - Base/Solvent start->setup degas Degas Solution setup->degas catalyst Add Pd Catalyst & CuI degas->catalyst react Stir at Temp (e.g., 60°C) catalyst->react monitor Monitor by TLC react->monitor workup Workup: - Cool, Filter monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Sonogashira Coupling Experimental Workflow

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[5]

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495 (analogous)[7]
24-BromobenzotrifluorideMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2488 (analogous)[7]
34-BromoanisoleMorpholine[Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅)] (1)PBuᵗ₃ (2)NaOtBuDioxane80~2>95 (analogous)[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of N-(2-fluoro-4-(trifluoromethoxy)phenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure: [7]

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Aryl Bromide, Catalyst, Ligand, Base (in Schlenk tube) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert reagents Add Amine & Solvent inert->reagents heat Heat and Stir (e.g., 100°C, 12-24h) reagents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Workup: - Cool, Dilute, Filter monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Buchwald-Hartwig Amination Experimental Workflow

V. Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[9]

Data Presentation: Stille Coupling of Aryl Bromides
EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Aryl BromideTributyl(vinyl)tinPd(PPh₃)₄ (5)--THF or Toluene80-1102-24High (general)[10]
24-BromoanisoleTributylphenylstannanePd/Fe₃O₄-CsFDioxane100-Good to Excellent (analogous)[11]
3Aryl BromideOrganotinPd(OAc)₂/Dabco--DMF80-120-High (general)[9]
Experimental Protocol: Stille Coupling

This protocol outlines the synthesis of 1-ethenyl-2-fluoro-4-(trifluoromethoxy)benzene.

Materials:

  • This compound

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard glassware for inert atmosphere reactions

Procedure: [10]

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Add tributyl(vinyl)tin (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille_Coupling_Workflow start Start setup Reaction Setup: - Pd Catalyst - Anhydrous Solvent start->setup inert Inert Atmosphere setup->inert reagents Add Aryl Bromide & Organostannane inert->reagents heat Heat and Stir (e.g., 80-110°C) reagents->heat monitor Monitor Reaction heat->monitor quench Quench with KF (aq) monitor->quench Reaction Complete workup Workup: - Filter, Wash, Dry quench->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Stille Coupling Experimental Workflow

References

Application Notes and Protocols: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene as a pivotal building block in the synthesis of modern agrochemicals, particularly focusing on the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Detailed experimental protocols for key synthetic transformations are provided, alongside data on the resulting class of compounds and visualizations of the mechanism of action and experimental workflows.

Application Notes

This compound is a key intermediate in the production of advanced agrochemicals, primarily fungicides.[1] Its unique substitution pattern, featuring a bromine atom for synthetic manipulation, a fluorine atom, and a trifluoromethoxy group, imparts desirable properties to the resulting active ingredients. These properties include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and potent biological activity.[1]

This intermediate is particularly crucial for the synthesis of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides play a vital role in controlling a broad spectrum of fungal diseases in various crops. The trifluoromethoxy group, in particular, is known to contribute significantly to the biological efficacy of the final product.

Physicochemical Properties of this compound
PropertyValue
CAS Number 168971-68-4
Molecular Formula C₇H₃BrF₄O
Molecular Weight 259.00 g/mol
Appearance White crystalline powder
Melting Point 65-68 °C
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone.[2]
Mechanism of Action of Derived SDHI Fungicides

Fungicides synthesized using this compound as a precursor are typically Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target and inhibit the function of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[3][4] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain.[5][6] The disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[3]

G cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complexII Complex II (Succinate Dehydrogenase) succinate->complexII e⁻ fumarate Fumarate complexI Complex I (NADH Dehydrogenase) q Ubiquinone Pool complexI->q e⁻ complexII->q e⁻ complexIII Complex III (Cytochrome bc1) cytc Cytochrome c complexIII->cytc e⁻ complexIV Complex IV (Cytochrome c Oxidase) o2 O₂ complexIV->o2 q->complexIII e⁻ cytc->complexIV e⁻ atp_synthase Complex V (ATP Synthase) atp ATP atp_synthase->atp ADP + Pi h2o H₂O o2->h2o Reduction sdhi SDHI Fungicide (e.g., Fluxapyroxad, Bixafen) sdhi->complexII Inhibits

Mechanism of Action of SDHI Fungicides.

Agrochemicals Derived from this compound Intermediates

This versatile building block is a precursor to the aniline or phenyl moiety in several commercial SDHI fungicides, including:

  • Fluxapyroxad: A broad-spectrum fungicide effective against a wide range of fungal diseases in various crops.[7][8]

  • Bixafen: A fungicide used for the control of diseases in cereals and oilseed rape.[9]

General Efficacy of SDHI Fungicides
ParameterDescription
Fungicide Class Succinate Dehydrogenase Inhibitors (SDHIs)
FRAC Group 7[10]
Spectrum of Activity Broad-spectrum, effective against Ascomycetes, Basidiomycetes, and Deuteromycetes.
Target Pathogens Alternaria spp., Botrytis cinerea, Cercospora spp., Fusarium spp., Monilinia spp., Puccinia spp., Septoria spp., Ustilago spp.
Mode of Action Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[3]
Resistance Risk Medium to high; resistance management strategies are crucial.[3]

Experimental Protocols

The following are representative protocols for key chemical transformations involving this compound.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

G start Start reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a flask. start->reagents inert Establish inert atmosphere (N₂ or Ar). reagents->inert solvent Add degassed solvent (e.g., Toluene/Water). inert->solvent heat Heat reaction mixture with stirring (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress (TLC or GC-MS). heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete workup Perform aqueous workup (e.g., extraction with ethyl acetate). cool->workup dry Dry organic layer (e.g., over Na₂SO₄). workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end G start Start reagents Combine this compound, amine, Pd catalyst, ligand, and base in a Schlenk tube. start->reagents inert Establish inert atmosphere (N₂ or Ar). reagents->inert solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). inert->solvent heat Heat reaction mixture with stirring (e.g., 100-110 °C). solvent->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete workup Quench reaction and perform aqueous workup (e.g., extraction with ethyl acetate). cool->workup dry Dry organic layer (e.g., over MgSO₄). workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end G start_mat 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene intermediate Key Phenyl Intermediate start_mat->intermediate Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) final_product SDHI Fungicide (e.g., Fluxapyroxad) intermediate->final_product Amide Bond Formation partner Coupling Partner (e.g., Pyrazole derivative) partner->final_product Amide Bond Formation

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene as a key building block in the construction of complex biaryl scaffolds. The unique substitution pattern of this aromatic ring, featuring a bromine atom for versatile cross-coupling, a fluorine atom, and a trifluoromethoxy group, makes it a valuable synthon in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group with enhanced metabolic stability and lipophilicity, often imparting favorable pharmacokinetic properties to drug candidates.

This document details protocols for palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methodologies described herein are based on established and widely used transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. While specific quantitative data for this compound is limited in the public domain, representative data for structurally analogous compounds are provided to guide reaction optimization.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it the premier choice for the synthesis of biaryl compounds.[1][2] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Ar-Br 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Ar-Pd(II)-Br(L2) Oxidative Adduct Ar-Br->Ar-Pd(II)-Br(L2) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Arylboronic Acid/Ester Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Biaryl_Product 2-Fluoro-4-(trifluoromethoxy)biphenyl Derivative Ar-Pd(II)-Ar'(L2)->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Analogous Aryl Bromides

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can serve as a guide for reaction optimization.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃ (2.0)H₂O/EtOH803>95
21-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃ (2.0)H₂O/EtOH8048~85
31-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂ (2.0) / MorDalPhosK₃PO₄ (1.5)Toluene/H₂O1001883

Data is representative and compiled from analogous reactions in the literature for structurally similar compounds.[5][6] Actual yields for this compound may vary.

Buchwald-Hartwig Amination for N-Aryl Amine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of aryl amines.[7] This reaction is particularly valuable in drug discovery for introducing amine functionalities into aromatic scaffolds.

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, coordination and deprotonation of the amine by a base to form a palladium-amido complex, followed by reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_Catalytic_Cycle Ar-Br 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Ar-Pd(II)-Br(L2) Oxidative Adduct Ar-Br->Ar-Pd(II)-Br(L2) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NR2(L2) Palladium-Amido Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation R2NH Amine R2NH->Ar-Pd(II)-NR2(L2) Base Base (e.g., NaOtBu) Base->Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination N-Aryl_Amine N-Aryl-2-fluoro-4-(trifluoromethoxy)aniline Derivative Ar-Pd(II)-NR2(L2)->N-Aryl_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This reaction is sensitive to air and moisture; therefore, inert atmosphere techniques are crucial.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BippyPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of an Analogous Aryl Bromide

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of an aryl bromide with a trifluoromethyl group, which is electronically similar to the trifluoromethoxy group.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene1001695

Data is representative and compiled from analogous reactions in the literature.[7] Actual yields for this compound may vary.

Other Cross-Coupling Reactions

The reactivity of the bromine atom in this compound also allows for other important C-C bond-forming reactions, such as the Heck and Sonogashira couplings.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of stilbene and cinnamate derivatives.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes. These products are versatile intermediates in organic synthesis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Flame-dry glassware under vacuum Inert Establish inert atmosphere (Ar/N2) Setup->Inert Reagents Add aryl bromide, coupling partner, base, and catalyst Inert->Reagents Solvent Add degassed solvent Reagents->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with organic solvent and wash Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a versatile building block for the synthesis of a diverse range of biaryl and N-aryl compounds through palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel molecules with potential therapeutic applications. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Experimental procedure for nucleophilic aromatic substitution with this compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions. This powerful class of reaction is instrumental in the synthesis of a wide array of functionalized aromatic compounds, which are pivotal in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[1][2] This positioning is crucial as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1]

The reaction generally follows a two-step addition-elimination mechanism.[1] The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms the Meisenheimer complex.[1] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.[1]

A key feature of SNAr reactions is the leaving group ability, which follows the trend F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Applications in Drug Development

The SNAr reaction is a cornerstone in the synthesis of numerous biologically active molecules. A prominent application is in the development of kinase inhibitors for cancer therapy. Many small-molecule kinase inhibitors feature a heterocyclic or aromatic core that is functionalized via SNAr reactions. These inhibitors target key signaling pathways that are often dysregulated in cancer, such as the Ras-MAPK and PI3K-Akt pathways, which control cell proliferation, survival, and differentiation.

Signaling Pathways Targeted by SNAr-Synthesized Inhibitors

Below are diagrams of the Ras-MAPK and PI3K-Akt signaling pathways, which are frequently targeted by kinase inhibitors synthesized using SNAr chemistry.

Ras_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The Ras-MAPK Signaling Pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K-Akt Signaling Pathway.

Experimental Protocols

The following section details generalized protocols for SNAr reactions with common classes of nucleophiles. A visual representation of the general experimental workflow is also provided.

General Experimental Workflow

SNAr_Workflow start Start reagents Combine Aryl Halide, Nucleophile, Base, and Solvent start->reagents reaction Heat Reaction Mixture (if necessary) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterize Product (e.g., NMR, MS, mp) purification->characterization end End characterization->end

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of an activated aryl halide with a primary or secondary amine.

Materials:

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Et3N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).[3]

Protocol 2: SNAr with Thiol Nucleophiles

This protocol outlines a general method for the SNAr reaction with a thiol nucleophile to form an aryl sulfide.

Materials:

  • Activated aryl halide (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K2CO3) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of the activated aryl halide in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

  • Characterize the final product.

Protocol 3: SNAr with Alcohol/Phenol Nucleophiles

This protocol provides a general procedure for the synthesis of aryl ethers via an SNAr reaction with an alcohol or phenol.

Materials:

  • Activated aryl halide (1.0 eq)

  • Alcohol or phenol (1.5 eq)

  • Strong base (e.g., NaH, t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add the activated aryl halide to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • Characterize the purified aryl ether.

Quantitative Data Summary

The following table summarizes representative quantitative data for SNAr reactions, illustrating the influence of the nucleophile, substrate, and reaction conditions on the outcome. Data is compiled from high-throughput experimentation studies and literature reports.[4][5]

Aryl HalideNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DinitrochlorobenzeneAniline-EthanolReflux195
2,4-DinitrochlorobenzeneMorpholineK2CO3DMF80298
2,4-DinitrofluorobenzeneBenzylamineEt3NTHF25492
4-FluoronitrobenzenePyrrolidineK2CO3DMSO100688
2,4-DinitrochlorobenzeneThiophenolNaHDMF25197
4-ChloronitrobenzeneSodium methoxide-MethanolReflux890
2-Chloro-5-nitropyridinePhenolt-BuOKTHF601285
1-Fluoro-2,4-dinitrobenzeneIsopropanolNaHTHF50589

Note: Reaction conditions and yields are representative and may vary depending on the specific scale and purity of reagents. Optimization may be required for specific substrate-nucleophile combinations.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are generalized and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) is a highly versatile aromatic building block crucial for the development of advanced materials and complex organic molecules. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom, and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group—imparts desirable physicochemical properties to target structures. This document provides detailed application notes on its use in liquid crystals, high-performance polymers, and organic electronics, along with generalized experimental protocols for its derivatization.

The trifluoromethoxy group is particularly significant, offering a combination of high thermal stability, chemical resistance, and lipophilicity.[1] In materials science, these characteristics are leveraged to create robust polymers and specialized electro-optical materials.[1][2] For drug development, the -OCF3 group can enhance metabolic stability and binding affinity of potential therapeutic agents.[3][4] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 168971-68-4[4][5]
Molecular Formula C₇H₃BrF₄O[5]
Molecular Weight 259.00 g/mol [5]
Appearance White crystalline powder[4]
Melting Point 65-68 °C[4]
Solubility Sparingly soluble in water; highly soluble in organic solvents (e.g., methanol, ethanol, acetone)[4]

Application Note 1: Synthesis of Fluorinated Liquid Crystals

The strategic incorporation of fluorine atoms and fluorine-containing groups like trifluoromethoxy is a well-established method for tuning the mesogenic properties of liquid crystals (LCs).[6][7] These groups modify intermolecular interactions, dipole moments, and polarizability, which in turn influence properties such as dielectric anisotropy (Δε), clearing points, and viscosity. This compound is an excellent starting material for creating calamitic (rod-shaped) liquid crystals, which are foundational to liquid crystal displays (LCDs).[4][8] The trifluoromethoxy group, in particular, contributes to creating materials with high refractive indices and low birefringence, which are desirable for advanced display technologies.[4][9]

Logical Workflow: From Building Block to Liquid Crystal

The diagram below illustrates the general design principle for synthesizing a liquid crystal molecule using this compound. A cross-coupling reaction is typically used to link the building block to another aromatic core, forming a rigid mesogenic unit, which is then functionalized with a flexible tail to promote the formation of liquid crystalline phases.

G cluster_1 Process cluster_2 Intermediate & Product A 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (e.g., 4-alkoxyphenylboronic acid) B->C D Rigid Mesogenic Core (Biphenyl Derivative) C->D Forms C-C bond E Functional Liquid Crystal (with flexible tail) D->E Promotes LC phase

Caption: Synthesis of a liquid crystal via Suzuki coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the biaryl cores common in liquid crystal molecules.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, or P(o-tol)₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Degassed deionized water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[10]

Application Note 2: Building Block for High-Performance Polymers

The inclusion of the trifluoromethoxy group in polymer backbones is a key strategy for developing materials with superior thermal stability, chemical resistance, and specific dielectric properties.[1][3] Polymers derived from this compound are candidates for low-k dielectric materials, which are essential in microelectronics to reduce signal delay and power consumption.[3] The C-Br bond allows for the integration of this monomer into polymer chains via step-growth polymerization methods like Suzuki or Stille polycondensation.

Structure-Property Relationship

The unique substituents on the benzene ring directly contribute to the enhanced properties of the resulting polymers.

G cluster_props Key Structural Features cluster_effects Resulting Polymer Properties A 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene B -OCF3 Group A->B C -F Atom A->C D -Br Atom A->D E High Thermal Stability (& Chemical Resistance) B->E F Low Dielectric Constant (Low-k) B->F C->F G Site for Polymerization (e.g., Suzuki Polycondensation) D->G

Caption: Influence of structural features on polymer properties.

Protocol 2: General Procedure for Suzuki Polycondensation

This protocol outlines a general method for synthesizing linear polymers using this compound as a monomer in a palladium-catalyzed Suzuki polycondensation reaction with an arylenediboronic acid ester.

Materials:

  • This compound (used to synthesize a diboronic ester monomer) or a related dibromo-monomer.

  • Arylenediboronic acid or ester monomer (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-2 mol%)

  • Aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Phase transfer catalyst (e.g., Aliquat 336), if needed.

Procedure:

  • Set up a reaction vessel equipped with a condenser and mechanical stirrer, under a positive pressure of inert gas.

  • Charge the vessel with the dibromo-monomer, the arylenediboronic acid ester monomer, the solvent, and the aqueous base solution.

  • Thoroughly degas the mixture by bubbling with argon for at least 30 minutes.

  • In a separate flask, dissolve the palladium catalyst (and ligand, if separate) in a small amount of degassed solvent and add it to the reaction mixture via cannula or syringe.

  • Heat the mixture to reflux (typically 85-100 °C) and stir vigorously for 24-72 hours. An increase in viscosity is often observed as the polymerization proceeds.

  • Monitor the molecular weight gain by taking aliquots and analyzing via Gel Permeation Chromatography (GPC), if possible.

  • After the desired time, cool the reaction to room temperature and pour the viscous solution into a non-solvent like methanol or acetone to precipitate the polymer.

  • Collect the polymer by filtration, wash it thoroughly with water and methanol to remove residual catalyst and salts.

  • Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating.

  • Dry the final polymer under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Application Note 3: Intermediate in Organic Electronics and Drug Discovery

Beyond liquid crystals and bulk polymers, this compound is a valuable intermediate for synthesizing discrete, functional molecules for organic electronics and medicinal chemistry.

  • Organic Electronics: In Organic Light-Emitting Diodes (OLEDs), this building block can be incorporated into host materials or emitters. The trifluoromethoxy group can help tune the HOMO/LUMO energy levels and improve the thermal and morphological stability of thin films, which is critical for device lifetime and efficiency.[11]

  • Drug Development: The 2-fluoro-4-(trifluoromethoxy)phenyl motif is of high interest in medicinal chemistry. The -OCF₃ group is a bioisostere of other functional groups and can improve key drug properties such as metabolic stability, lipophilicity, and membrane permeability, ultimately enhancing bioavailability and efficacy.[2][4]

Experimental Workflow: Synthesis of an OLED Material Precursor

The following diagram shows a typical workflow for a Sonogashira coupling reaction, which is used to form C(sp²)-C(sp) bonds. This reaction is useful for constructing rigid, linear molecules often employed in organic electronics.[12]

G A 1. Setup & Reagents - Add this compound, terminal alkyne, CuI, and Pd catalyst to flask. B 2. Degassing - Add solvent (e.g., THF/Et3N). - Degas with Argon for 20 mins. A->B C 3. Reaction - Heat mixture under Argon atmosphere. - Monitor progress via TLC/GC-MS. B->C D 4. Work-up - Cool reaction. - Quench and extract with organic solvent. C->D E 5. Purification - Wash, dry, and concentrate organic phase. - Purify via column chromatography. D->E F Final Product (Arylalkyne) E->F

References

Ligand Selection for Cross-Coupling Reactions Involving 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for selecting appropriate ligands in palladium-catalyzed cross-coupling reactions with 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. The unique electronic properties of this substrate, characterized by the presence of a fluorine atom ortho to the bromine and an electron-withdrawing trifluoromethoxy group para to the bromine, necessitate careful consideration of the catalytic system to achieve optimal reaction outcomes. This guide is based on established principles of cross-coupling chemistry and aims to provide a rational approach to ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Introduction to Cross-Coupling with this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the fluorine atom can influence molecular conformation and binding affinity. Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this aryl bromide. However, the selection of an appropriate ligand is critical to overcome the potential challenges posed by the electronic nature and steric hindrance of the substrate. Generally, for electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are preferred as they facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Ligand Selection Guide for Various Cross-Coupling Reactions

The choice of ligand is highly dependent on the specific cross-coupling reaction. Below is a guide to selecting ligands for some of the most common transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the coupling of this compound with various boronic acids or esters, the use of bulky, electron-rich phosphine ligands is generally recommended to achieve high yields.

Table 1: Ligand Selection for Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Typically >80
Heteroarylboronic AcidPdCl₂(dppf) or Pd(PPh₃)₄dppf or PPh₃K₂CO₃ or Na₂CO₃DME/H₂O or DMF80-100Typically 70-90
Alkylboronic Acid/EsterPd(OAc)₂ with a ligandcataCXium® A or similarK₃PO₄Toluene or THF60-100Variable

Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid/Ester, Base B Add Catalyst System: Pd Precatalyst, Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for the successful coupling of this compound with a variety of amines. Bulky biarylphosphine ligands are generally the most effective.

Table 2: Ligand Selection for Buchwald-Hartwig Amination of this compound

Amine TypePalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Primary Aliphatic AminePd₂(dba)₃ or Pd(OAc)₂BrettPhos or t-BuXPhosNaOtBu or LHMDSToluene or Dioxane80-110Typically >85
Secondary Aliphatic AminePd₂(dba)₃RuPhos or XPhosNaOtBu or K₃PO₄Toluene100-120Typically >80
Primary ArylaminePd(OAc)₂XPhos or SPhosCs₂CO₃ or K₃PO₄Dioxane100-110Typically 75-95
Secondary Arylamine[Pd(allyl)Cl]₂TrixiePhos or XantPhosNaOtBuToluene100-120Typically >90

Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add this compound (1.0 mmol) followed by the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Add Aryl Bromide and Amine B->C D Seal and Heat C->D E Monitor Progress D->E F Cool and Dilute E->F G Filtration F->G H Aqueous Wash and Drying G->H I Purification H->I

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 3: Ligand Selection for Sonogashira Coupling of this compound

Alkyne TypePalladium CatalystLigandCopper(I) SourceBaseSolventTemperature (°C)Yield (%)
ArylacetylenePdCl₂(PPh₃)₂PPh₃CuIEt₃N or i-Pr₂NHTHF or DMF25-80Typically >85
AlkylacetylenePd(PPh₃)₄PPh₃CuIEt₃NToluene or Dioxane50-100Typically 70-90
SilylacetylenePd(OAc)₂SPhosCuIK₂CO₃ACN or DMF60-100Typically >90

Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Add the copper(I) iodide (1-5 mol%).

  • Add the base (2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdC≡CR ArPd(II)(C≡CR)L₂ ArPdBr->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC≡CR->Product ArBr Ar-Br ArBr->ArPdBr CuC≡CR Cu-C≡CR CuC≡CR->ArPdC≡CR CuBr CuBr HC≡CR H-C≡CR CuC≡CR_form [Cu(C≡CR)] HC≡CR->CuC≡CR_form Base Base Base->CuC≡CR_form CuI CuI CuI->CuC≡CR_form CuC≡CR_form->CuC≡CR

Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.

Conclusion

The selection of an appropriate ligand is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich biarylphosphine ligands generally provide the best results, accommodating a wide range of coupling partners. For Sonogashira couplings, traditional triphenylphosphine-based systems are often effective. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development. It is crucial to note that optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, is often necessary to achieve the highest yields for a specific transformation.

Disclaimer: The information provided in this document is for research and development purposes only. All experiments should be conducted by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment. The reaction conditions and yields are illustrative and may vary.

Step-by-step synthesis of novel organic molecules using this compound

Author: BenchChem Technical Support Team. Date: December 2025

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in the synthesis of complex molecules for pharmaceuticals and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki coupling of this compound and similar electron-deficient aryl bromides.

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the initial checks I should perform?

A1: Low yields in Suzuki couplings with electron-deficient substrates can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality: Ensure the purity of your this compound, the boronic acid or ester, and the base. Boronic acids, in particular, can be susceptible to degradation and protodeboronation. Using fresh or recently purified reagents is recommended.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere and are not degraded. Consider using a fresh batch of catalyst and ligand.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also crucial; ensure it is of high purity and has been stored correctly.

Q2: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids. To mitigate this:

  • Choice of Base: The base is essential for the transmetalation step but can also promote protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or fluoride bases like cesium fluoride (CsF) can sometimes be advantageous over stronger bases.

  • Use of Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.

Q3: What catalyst system is a good starting point for this specific substrate?

A3: For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. These ligands facilitate the oxidative addition step, which can be challenging for such substrates. Good starting points include:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.

  • Ligand: Buchwald ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging Suzuki couplings.

Q4: How do the fluoro and trifluoromethoxy substituents affect the reaction?

A4: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups on the aryl bromide can have a significant impact on its reactivity. While these groups can make the oxidative addition step of the catalytic cycle more favorable, they also make the aromatic ring more susceptible to nucleophilic attack, which can lead to side reactions. The ortho-fluoro group can also introduce steric hindrance, which may require the use of bulky phosphine ligands to achieve good yields.

Data Presentation: Reaction Conditions for Structurally Similar Aryl Bromides

While specific data for the Suzuki coupling of this compound is not widely available in the literature, the following table summarizes typical reaction conditions and yields for structurally related fluorinated aryl bromides. This data can serve as a valuable starting point for optimizing your reaction.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-(trifluoromethoxy)benzene4-Fluorophenylboronic acidPd Nanoparticles on Graphene-K₂CO₃ (2)H₂O/EtOH70-~95%[1]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1103~90%[2]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1103~90%[2]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1103~90%[2]
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
4-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001692

Experimental Protocols

The following are general experimental protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for specific boronic acids and desired outcomes.

Protocol 1: General Procedure using Pd(OAc)₂ and a Phosphine Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe. If a co-solvent such as water is used, it should also be degassed.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(Ln) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R-B(OR)₂ Base pdi_r_complex Ar-Pd(II)-R(Ln) transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reactants Ar-X + R-B(OR)₂ base Base Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Integrity (Aryl Bromide, Boronic Acid, Base) start->check_reagents check_catalyst Verify Catalyst & Ligand Activity (Use fresh materials) check_reagents->check_catalyst check_conditions Ensure Anhydrous & Inert Conditions (Degas solvents, purge with Ar/N₂) check_catalyst->check_conditions optimize_base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) check_conditions->optimize_base optimize_catalyst Screen Catalyst/Ligand Systems (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) optimize_base->optimize_catalyst optimize_solvent Vary Solvent System (e.g., Dioxane, Toluene, THF, with/without H₂O) optimize_catalyst->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

References

How to minimize side products in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in Buchwald-Hartwig amination reactions.

Troubleshooting Guides

Issue 1: Significant formation of hydrodehalogenation byproduct.

Q: My reaction is producing a significant amount of the arene byproduct from hydrodehalogenation. How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This is often competitive with the desired amination. Here are several strategies to suppress this side product:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.[2] For challenging couplings prone to hydrodehalogenation, consider using ligands specifically designed to be effective for such transformations. For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to improve yields and reduce side products compared to first-generation catalysts.[1]

  • Base Selection: The strength and type of base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOt-Bu) can lead to high reaction rates, they can also promote side reactions.[3] If hydrodehalogenation is a major issue, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] The choice of base should also consider the functional group tolerance of your substrates.[4]

  • Temperature Control: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. Optimizing the temperature is crucial. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often minimize this side product. For some systems, reactions can even be performed at room temperature with the appropriate catalyst system.[5]

  • Catalyst Loading: An increased concentration of the catalyst can sometimes lead to an increased production of undesired side products.[6] It is important to screen different catalyst loadings to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.

  • Solvent Choice: The reaction solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction pathway. Toluene and dioxane are commonly used, but for specific systems, other solvents might be more suitable.[7] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[8]

Issue 2: Formation of β-Hydride elimination products.

Q: I am observing byproducts resulting from β-hydride elimination. What steps can I take to prevent this?

A: β-hydride elimination is an unproductive pathway that competes with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[1] This is particularly common when using primary amines with β-hydrogens.

  • Ligand Design: Sterically hindered ligands can create a coordination environment around the palladium center that disfavors the conformation required for β-hydride elimination. Ligands that promote a faster rate of reductive elimination will also outcompete this side reaction.[9]

  • Substrate Steric Hindrance: Interestingly, for some systems, using more sterically hindered primary aliphatic amines can lead to higher yields of the amination product due to a reduced rate of hydrodehalogenation resulting from β-hydride elimination.[10]

  • Reaction Temperature: Similar to hydrodehalogenation, lowering the reaction temperature can often reduce the rate of β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Buchwald-Hartwig amination?

A1: The most prevalent side products are typically formed through hydrodehalogenation of the aryl halide and β-hydride elimination from the palladium-amido intermediate.[1] Other potential side reactions include diarylation of primary amines and reactions involving base-sensitive functional groups on the substrates.[10]

Q2: How does the choice of palladium precursor affect the reaction?

A2: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4] Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.[11] The choice of precursor can influence the initial activation of the catalyst and may require different conditions for optimal performance.

Q3: Can I use aryl chlorides as substrates? What are the challenges?

A3: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the difficulty of oxidative addition to the strong C-Cl bond.[2][11] Overcoming this often requires the use of more electron-rich and sterically demanding ligands, and potentially higher reaction temperatures. However, successful protocols for aryl chlorides have been developed.[10]

Q4: My starting materials are not fully consumed, and the yield is low. What could be the issue?

A4: Low conversion can be due to several factors:

  • Catalyst deactivation: This can be caused by impurities in the starting materials or solvent, or by exposure to oxygen.[3] Ensure all reagents and solvents are pure and that the reaction is performed under an inert atmosphere.

  • Poor solubility: One or more components of the reaction mixture may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[4]

  • Inappropriate reaction conditions: The chosen ligand, base, or temperature may not be optimal for your specific substrates. A systematic screening of reaction parameters is often necessary.[11]

Q5: How do I choose the right ligand for my reaction?

A5: The choice of ligand is highly dependent on the nature of the aryl halide and the amine.[4]

  • For primary amines , ligands like BrettPhos are often effective.[3]

  • For secondary amines , RuPhos is a common choice.[3]

  • For amides , more reactive ligands such as tBuBrettPhos may be required.[3]

  • For heterocyclic amines , ligands like DavePhos or tBuXphos can be suitable depending on the specific heterocycle.[3]

Data Presentation

Table 1: Effect of Base on Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.[3]Incompatible with many electrophilic functional groups.[3] Can promote side reactions.
LHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature amination.[3]The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3]
Cs₂CO₃ Provides excellent functional group tolerance.[3]Can be expensive and difficult to stir on a large scale.[3]
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.[3]Often requires higher catalyst loadings and longer reaction times.[3]

Table 2: General Ligand Selection Guide for Different Nucleophiles

Nucleophile ClassRecommended Ligand(s)
Primary Aliphatic Amines BrettPhos[3]
Secondary Aliphatic Amines RuPhos[3]
Aryl Amines JohnPhos, DavePhos[12]
Amides tBuBrettPhos[3]
Heteroaryl Amines DavePhos, tBuXphos (substrate dependent)[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation using a Weaker Base

This protocol is a general guideline for the coupling of an aryl bromide with a primary amine, employing a weaker base to minimize hydrodehalogenation.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.024 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Hydrodehalogenation Hydrodehalogenation Ar-Pd(II)-X(L)->Hydrodehalogenation [H] source Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Ar-Pd(II)-NR'R''(L)->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Significant Side Products Identify_Side_Product Identify Major Side Product(s) (e.g., GC-MS, NMR) Start->Identify_Side_Product Hydrodehalogenation Hydrodehalogenation Identify_Side_Product->Hydrodehalogenation Beta_Hydride β-Hydride Elimination Identify_Side_Product->Beta_Hydride Low_Conversion Low Conversion Identify_Side_Product->Low_Conversion Optimize_Ligand_Base Optimize Ligand & Base - Bulky, e--rich ligand - Weaker base (e.g., Cs₂CO₃) Hydrodehalogenation->Optimize_Ligand_Base Optimize_Temp Lower Reaction Temperature Hydrodehalogenation->Optimize_Temp Beta_Hydride->Optimize_Temp Optimize_Ligand_Sterics Optimize Ligand (Sterically Hindered) Beta_Hydride->Optimize_Ligand_Sterics Check_Purity Check Reagent/Solvent Purity & Inert Atmosphere Low_Conversion->Check_Purity Screen_Conditions Screen Catalyst, Ligand, Solvent & Temperature Low_Conversion->Screen_Conditions Success Problem Solved Optimize_Ligand_Base->Success Optimize_Temp->Success Optimize_Ligand_Sterics->Success Check_Purity->Success Screen_Conditions->Success

Caption: Troubleshooting workflow for common issues in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of compounds synthesized from this compound, particularly focusing on products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Flash Column Chromatography Issues

Question: My fluorinated compound is showing significant peak tailing on the silica gel column. What is the cause and how can I resolve this?

Answer: Peak tailing for fluorinated compounds, especially those containing basic nitrogen moieties, is often due to strong interactions with acidic silanol groups on the surface of the silica gel. The highly electronegative fluorine atoms can also increase the polarity of the molecule, leading to stronger adsorption.

Solutions:

  • Use a Deactivated Column: Employ an end-capped silica gel column to minimize interactions with residual silanol groups.

  • Modify the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica, leading to more symmetrical peaks.

  • Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina is a common alternative. For some fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and improved peak shape.[1]

  • Dry Loading: If the compound has poor solubility in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[1]

Question: I am having difficulty separating my desired product from a non-polar impurity with a very similar Rf value. What strategies can I employ?

Answer: Co-elution of impurities with similar polarity is a common challenge. The trifluoromethoxy group can significantly influence the polarity and electronic properties of a molecule, sometimes making separation from structurally similar byproducts difficult.

Solutions:

  • Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A less polar solvent system will increase the retention time on the column and may improve separation. Experiment with different solvent combinations (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) to alter the selectivity.

  • Use a Different Stationary Phase: Switching from silica to a stationary phase with a different selectivity, such as alumina or a phenyl-functionalized silica gel, can help resolve compounds with similar polarity on silica.

  • High-Performance Flash Chromatography (HPFC): Automated flash chromatography systems with finer silica gel and optimized flow rates can provide superior separation for challenging mixtures.

Question: My purified product has a persistent yellow or brown color after column chromatography. How can I remove it?

Answer: A persistent color often indicates the presence of oxidized impurities or residual palladium catalyst from a cross-coupling reaction.

Solutions:

  • Activated Carbon Treatment: Dissolve the impure product in an organic solvent (e.g., dichloromethane or toluene), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite. This is often effective at adsorbing colored impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities and achieving high purity.

Recrystallization Issues

Question: My product oils out or fails to crystallize from solution. What are the possible reasons and solutions?

Answer: The presence of impurities is a common reason for a compound failing to crystallize. The trifluoromethoxy group can also affect the crystal lattice energy and solubility of the compound, making crystallization challenging.

Solutions:

  • Increase Purity: First, ensure the product is as pure as possible using column chromatography. Even small amounts of impurities can inhibit crystallization.

  • Systematic Solvent Screening: Test the solubility of your compound in a variety of solvents at both room temperature and their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. Common recrystallization solvents to screen include hexanes, ethanol, isopropanol, toluene, and mixtures like hexanes/ethyl acetate.

  • Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when performing a Suzuki-Miyaura coupling with this compound?

A1: Common impurities in Suzuki-Miyaura reactions include:

  • Homocoupling products: Formed from the coupling of two molecules of the boronic acid reagent.

  • Dehalogenated starting material: The bromo group is replaced by a hydrogen atom.

  • Residual palladium catalyst: This can often be removed by filtration through a pad of Celite or by treatment with activated carbon.

  • Unreacted starting materials: Both the aryl bromide and the boronic acid may be present if the reaction did not go to completion.

Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?

A2: Several methods can be used to remove residual palladium:

  • Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite. This will often remove a significant portion of the palladium black.

  • Adsorbent Materials: Treatment with activated carbon or specialized silica-based palladium scavengers can be very effective.

  • Aqueous Wash: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.

Q3: Does the trifluoromethoxy group affect the choice of purification technique?

A3: Yes, the trifluoromethoxy group, along with the fluorine atom, significantly influences the molecule's properties. These electron-withdrawing groups can increase the compound's polarity and alter its solubility profile. This may necessitate the use of more polar solvent systems in chromatography or a different set of solvents for recrystallization compared to their non-fluorinated analogs. The unique intermolecular interactions of fluorinated compounds can also be exploited in specialized techniques like fluorous solid-phase extraction (F-SPE).

Q4: Are there any specific safety precautions I should take when handling and purifying derivatives of this compound?

A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. Some smaller fluorinated compounds can be volatile, so care should be taken to handle them in a well-ventilated area and use sealed containers for storage and analysis.[1] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.

Data Presentation

Purification Technique Starting Purity (Typical) Final Purity (Typical) Yield/Recovery (Typical) Advantages Disadvantages
Flash Column Chromatography 70-90%>98%85-95%Fast, high resolution, applicable to a wide range of compounds.Requires specialized equipment and consumes solvents.
Recrystallization 85-95%>99.5%60-85%Can yield very high purity, cost-effective for large scales.Product must be a solid, yield can be lower if the compound is highly soluble.
Preparative HPLC >90%>99.9%70-90%Highest resolution for difficult separations.Expensive, low throughput, requires significant solvent usage.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Pack the silica bed uniformly using gentle air pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure to achieve a steady flow rate. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection and Analysis: Collect fractions in an orderly manner. Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of a solid product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water and brine) start->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis Troubleshooting_Logic cluster_chromatography Chromatography Problems cluster_recrystallization Recrystallization Problems start Purification Issue Encountered peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation colored_product Colored Product? start->colored_product no_crystals Fails to Crystallize / Oils Out? start->no_crystals solution1 Modify Mobile Phase Change Stationary Phase peak_tailing->solution1 solution2 Optimize Solvent System Use HPFC poor_separation->solution2 solution3 Activated Carbon Recrystallize colored_product->solution3 solution4 Increase Purity Screen Solvents Use Two-Solvent System no_crystals->solution4

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving fluorinated compounds. The high strength of the carbon-fluorine (C-F) bond often leads to low reactivity, but with the appropriate strategies, these challenges can be overcome.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds, particularly aryl fluorides, generally unreactive in cross-coupling reactions?

A1: The low reactivity of fluorinated compounds in cross-coupling reactions stems primarily from the high bond dissociation energy of the C-F bond (around 126 kcal/mol in fluorobenzene).[1] This makes the initial oxidative addition step of the catalytic cycle, which involves the cleavage of the C-F bond, thermodynamically and kinetically challenging for many catalyst systems.

Q2: What are the primary strategies to overcome the low reactivity of fluorinated compounds?

A2: Several strategies have been developed to activate the inert C-F bond:

  • Catalyst Choice: Nickel-based catalysts are often more effective than palladium catalysts for C-F activation due to nickel's lower electronegativity, which facilitates oxidative addition.[1]

  • Ligand Selection: The use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the metal center and promote the oxidative addition step.

  • Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Strong bases are often required, and higher reaction temperatures may be necessary to provide the energy needed for C-F bond cleavage.

  • Directing Groups: The presence of an ortho-directing group on the fluorinated substrate can facilitate C-F bond activation through chelation assistance.[2]

  • Defluorinative Coupling: This approach involves the cleavage of a C-F bond and the simultaneous formation of a new bond, often with a different coupling partner.[2][3][4][5]

Q3: How does the position of the fluorine atom on an aromatic ring affect its reactivity in cross-coupling reactions?

A3: The position of the fluorine atom, as well as the presence of other substituents on the aryl ring, significantly influences reactivity. Electron-withdrawing groups on the ring can make the C-F bond more susceptible to nucleophilic attack and facilitate oxidative addition. Conversely, electron-donating groups can decrease reactivity. For polyfluorinated arenes, the site of C-F activation can often be controlled by the choice of catalyst and reaction conditions.[6]

Troubleshooting Guides

Issue: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling with an Aryl Fluoride

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst.

    • Troubleshooting Step: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.[7][8] Use properly degassed solvents.[7]

  • Inefficient Oxidative Addition: The C-F bond is too strong for the chosen catalyst system.

    • Troubleshooting Step: Switch to a nickel-based catalyst system, which is generally more effective for C-F activation.[9] If using palladium, employ bulky, electron-rich phosphine ligands such as BrettPhos or XPhos.[10]

  • Poor Transmetalation: The transfer of the organic group from the boron reagent to the metal center is slow.

    • Troubleshooting Step: Optimize the base. Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[7] Ensure the boronic acid is pure and not degraded.

  • Unfavorable Reaction Conditions: The temperature may be too low to overcome the activation energy for C-F bond cleavage.

    • Troubleshooting Step: Gradually increase the reaction temperature. Screen different solvents, as solubility and coordination can impact the reaction outcome.

Issue: Significant Hydrodefluorination (Protodefluorination) Side Product Formation

Potential Causes and Solutions:

  • Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organometallic intermediate, resulting in the replacement of the fluorine atom with hydrogen.

    • Troubleshooting Step: Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.

  • Side Reactions of the Catalyst: The catalyst may be promoting a competing hydrodefluorination pathway.

    • Troubleshooting Step: The choice of ligand is critical. Screening different phosphine ligands can help to suppress this side reaction.[11] Sometimes, adjusting the base can also mitigate this issue.

Issue: Failure in Buchwald-Hartwig Amination with a Fluoroarene

Potential Causes and Solutions:

  • Inappropriate Catalyst System: First-generation Buchwald-Hartwig catalysts are often ineffective for activating C-F bonds.[12]

    • Troubleshooting Step: Utilize more advanced, sterically hindered biaryl phosphine ligands (e.g., Josiphos-type ligands) in combination with a palladium source.[13] These ligands promote the challenging oxidative addition and reductive elimination steps.

  • Base Incompatibility: The chosen base may not be strong enough or may be incompatible with the substrates.

    • Troubleshooting Step: Strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often required. However, for sensitive substrates, a weaker base might be necessary, which could require a more active catalyst.

  • Heterocycle Inhibition: If the substrate is a fluorinated heterocycle, it can sometimes coordinate to the metal center and inhibit catalysis.

    • Troubleshooting Step: The use of bidentate ligands can sometimes overcome this issue as they are less prone to displacement from the metal center.[13]

Issue: Sluggish Sonogashira Coupling with a Fluorinated Substrate

Potential Causes and Solutions:

  • Low Catalyst Activity: The palladium catalyst may not be efficiently activating the C-F bond.

    • Troubleshooting Step: A highly effective catalytic system for the Sonogashira coupling of fluoroarenes involves the use of a strong base like LiHMDS to promote the reaction.[14]

  • Copper Co-catalyst Issues: The copper(I) co-catalyst can be sensitive to air and moisture.

    • Troubleshooting Step: Ensure the use of a fresh, high-quality source of Cu(I) iodide. In some cases, "copper-free" Sonogashira conditions with a higher loading of a suitable palladium/phosphine catalyst can be effective and may reduce side reactions.[15]

  • Amine Base Selection: The amine base plays a dual role as a base and a solvent in some cases.

    • Troubleshooting Step: Triethylamine or diisopropylethylamine are commonly used. Ensure the amine is dry and of high purity.

Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Fluoroarenes

Catalyst SystemAryl Fluoride SubstrateCoupling PartnerYield (%)Reference
NiCl₂(PCy₃)₂Electron-rich & electron-poor aryl fluoridesAryl-, methyl-, benzylzinc chloridesup to 92%[9]
Pd(OAc)₂ / BrettPhosTrifluoro-aromaticsArylboronic acidGood[10]
DPPF-PdCl₂ortho-difluorobenzeneAryl Grignard reagentup to 91%[10]
NiCl₂(dppp) / NaFluoro-aromatics with directing groupAlkyl zinc reagentsHigh[10][16]

Table 2: Effect of Ligand on Buchwald-Hartwig Amination of Fluoroarenes

LigandSubstrate ScopeKey FeaturesReference
P(o-Tolyl)₃ (First Generation)Generally ineffective for aryl fluoridesProne to hydrodehalogenation with primary amines[12]
BINAPAryl perfluorooctanesulfonatesUsed with Pd(OAc)₂[17]
CyPFtBu (JosiPhos)Heteroaryl chloridesEffective for primary nitrogen nucleophiles[13]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Fluorides with Organozinc Reagents

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Prepare the organozinc reagent in a separate flask according to standard procedures.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).

  • Addition of Reactants: Add the aryl fluoride (1.0 equiv.) and a suitable solvent (e.g., anhydrous THF).

  • Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Fluoroarene

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., a Josiphos-type ligand, 4.4 mol%), and the base (e.g., LiOtBu, 1.2 equiv.).

  • Addition of Reactants: Add the aryl fluoride (1.0 equiv.), the amine (1.2 equiv.), and a suitable degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle_CF_Activation M0 M(0)L_n MA Oxidative Addition Complex M0->MA Ar-F MB Transmetalation Intermediate MA->MB R-M' MC Reductive Elimination Complex MB->MC MF M'-F MC->M0 Reductive Elimination ArNu Ar-R ArF Ar-F NuM R-M' Troubleshooting_Workflow start Low/No Yield with Fluorinated Substrate check_conditions Verify Reaction Conditions (Inert atmosphere, dry solvents) start->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK optimize_base_temp Optimize Base & Temperature check_conditions->optimize_base_temp Conditions Not OK change_metal Switch Metal? (e.g., Pd to Ni) optimize_catalyst->change_metal No Improvement optimize_ligand Screen Ligands (Bulky, electron-rich) optimize_catalyst->optimize_ligand Improvement change_metal->optimize_ligand Yes consult Consult Literature for Specific Substrate change_metal->consult No optimize_ligand->optimize_base_temp success Successful Reaction optimize_ligand->success optimize_base_temp->success Catalyst_Selection_Tree start Select Catalyst for C-F Functionalization reaction_type Type of Cross-Coupling? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) suzuki_catalyst Consider Ni-based catalyst or Pd with bulky, electron-rich ligand suzuki->suzuki_catalyst buchwald_catalyst Use Pd with sterically hindered biaryl phosphine ligand buchwald->buchwald_catalyst sonogashira_catalyst Pd catalyst with strong base (e.g., LiHMDS) Consider copper-free conditions sonogashira->sonogashira_catalyst

References

Catalyst deactivation issues with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. The content is structured in a question-and-answer format to directly address specific challenges you may face in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound presents a unique set of challenges due to a combination of electronic and steric factors. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can deactivate the aromatic ring and affect the oxidative addition step in the catalytic cycle. Additionally, the presence of a fluorine atom ortho to the bromine can introduce steric hindrance, potentially impeding the approach of the palladium catalyst to the C-Br bond.

Q2: What are the most common signs of catalyst deactivation when using this substrate?

A2: The most common indications of catalyst deactivation include:

  • Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Reaction stalling: The reaction begins but stops before all the starting material is consumed.

  • Formation of palladium black: A black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[1] This is a common deactivation pathway.

  • Formation of byproducts: The appearance of unexpected products, such as hydrodehalogenation (replacement of bromine with hydrogen), can signal catalyst decomposition or alternative reaction pathways.

Q3: How can I minimize the formation of palladium black?

A3: The formation of palladium black is often caused by the dissociation of the stabilizing ligand from the palladium center, leading to the aggregation of palladium atoms.[1] To mitigate this, consider the following:

  • Use of robust ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that form stable complexes with palladium.

  • Maintain an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Control the temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] It is advisable to find the minimum temperature required for a reasonable reaction rate.

Q4: What role does the choice of base and solvent play in preventing catalyst deactivation?

A4: The base and solvent are critical reaction parameters that can significantly influence catalyst stability and reactivity.

  • Base: The appropriate base depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide are often used. The choice of base can affect the rate of transmetalation and reductive elimination, and an inappropriate base can lead to side reactions and catalyst deactivation.

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[1] Anhydrous and degassed aprotic polar solvents like toluene, 1,4-dioxane, or DMF are frequently used. The presence of water can sometimes be beneficial in Suzuki reactions but detrimental in others, so careful optimization is required.[1]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition The electron-withdrawing nature of the -OCF₃ group and steric hindrance from the ortho-fluorine may slow down this crucial step. Use a more electron-rich and sterically demanding ligand (e.g., XPhos, SPhos) to promote oxidative addition. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Catalyst Poisoning Impurities in starting materials, reagents, or solvents can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.
Incorrect Base or Solvent The chosen base may not be optimal for the specific transformation, or the solvent may not be suitable. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and solvents (e.g., toluene, dioxane, THF, DMF).
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be an effective way to drive the reaction to completion.
Issue 2: Reaction Stalls and/or Palladium Black Formation
Potential Cause Troubleshooting Steps
Ligand Degradation or Dissociation The phosphine ligand may be oxidizing or dissociating from the palladium center.[1] Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). Consider using more stable bidentate ligands (e.g., dppf, Xantphos) which are less prone to dissociation.[1]
Air or Moisture Contamination The active Pd(0) catalyst is sensitive to oxidation.[1] Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.
High Reaction Temperature Excessive heat can accelerate the decomposition of the catalytic complex.[1] Optimize the reaction temperature to the lowest effective level.
Issue 3: Formation of Hydrodehalogenation Byproduct
Potential Cause Troubleshooting Steps
β-Hydride Elimination This side reaction can compete with reductive elimination, particularly in Buchwald-Hartwig aminations.[2] The use of bulky ligands can disfavor this pathway.[2]
Presence of a Hydrogen Source Trace amounts of water or other protic impurities can serve as a hydrogen source for hydrodehalogenation.[3] Ensure all reagents and solvents are scrupulously dried.
Catalyst Decomposition Pathway Certain catalyst decomposition pathways can lead to the formation of species that promote hydrodehalogenation. Re-evaluating the catalyst system (precatalyst and ligand) may be necessary.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and coupling partners. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the desired temperature (typically 80-120 °C).

Monitoring and Work-up:

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Heck Reaction

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add the degassed solvent (e.g., DMF or NMP), followed by this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv.).

  • Heat the mixture to the appropriate temperature (often 100-140 °C) and stir vigorously.

Monitoring and Work-up:

  • Follow the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture, filter off any solids, and dilute the filtrate with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Remove the solvent under reduced pressure and purify the crude product.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101892
33-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O902478

Note: Yields are representative and will vary depending on the specific coupling partner and optimized conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBu (1.2)Toluene1001695
2AnilineRuPhos Pd G4 (2)LHMDS (1.3)Dioxane1102088
3BenzylaminePd₂(dba)₃ (2) + tBuXPhos (4)K₃PO₄ (2)Toluene1002482

Note: Yields are representative and will vary depending on the specific coupling partner and optimized conditions.

Visualizations

Catalytic_Cycle_Deactivation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-X Deactivation Deactivation Pathways Pd(0)L2->Deactivation ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation + R-M ArPd(II)(X)L2->Deactivation ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive_Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Pd_Black Palladium Black Deactivation->Pd_Black Ligand_Degradation Ligand Degradation Deactivation->Ligand_Degradation

Caption: General catalytic cycle for cross-coupling reactions with potential deactivation pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Monitoring & Work-up Oven_Dry_Glassware Oven-dry all glassware Add_Solids Add solids (substrate, catalyst, base) to Schlenk tube Oven_Dry_Glassware->Add_Solids Degas_Solvents Degas solvents (e.g., sparging with Ar) Add_Liquids Add degassed solvent and liquid reagents via syringe Degas_Solvents->Add_Liquids Evacuate_Backfill Evacuate and backfill with Argon (3x) Add_Solids->Evacuate_Backfill Evacuate_Backfill->Add_Liquids Heat_Stir Heat to desired temperature with vigorous stirring Add_Liquids->Heat_Stir Monitor_Reaction Monitor progress (TLC, GC-MS, LC-MS) Heat_Stir->Monitor_Reaction Cool_Quench Cool to RT and quench Monitor_Reaction->Cool_Quench Extract_Purify Extract and purify Cool_Quench->Extract_Purify Troubleshooting_Logic Start Low Yield / Stalled Reaction Check_Inertness Inert atmosphere rigorous? Start->Check_Inertness Improve_Inertness Improve degassing / Schlenk technique Check_Inertness->Improve_Inertness No Check_Reagents Reagents pure & anhydrous? Check_Inertness->Check_Reagents Yes Improve_Inertness->Start Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Screen_Conditions Screen reaction conditions? Check_Reagents->Screen_Conditions Yes Purify_Reagents->Start Screen_Conditions->Start No (Re-evaluate approach) Optimize Optimize ligand, base, solvent, temperature Screen_Conditions->Optimize Yes Success Reaction Successful Optimize->Success

References

Proper handling and storage procedures for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) was not located. The information provided herein is compiled from data on structurally similar compounds and should be used as a general guideline. Always consult with your institution's safety officer and refer to the most current safety data available for related compounds before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1][2] It may also be harmful if inhaled and may cause respiratory irritation.[1][2] Some related compounds are combustible liquids.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive approach to personal safety is crucial. Recommended PPE includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Q3: What are the proper storage conditions for this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is advisable to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Based on data for a similar isomer, storage below +30°C is recommended.[2] Keep away from heat, sparks, and open flames.[3]

Q4: What should I do in case of an accidental spill?

For minor spills, absorb the material with an inert absorbent material like vermiculite or sand.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's emergency response team.[1]

Q5: How should I dispose of waste containing this chemical?

Dispose of chemical waste in accordance with all local, state, and federal regulations. Waste should be placed in a clearly labeled, sealed container.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Impurity of the compound due to improper storage.- Ensure the compound has been stored in a tightly sealed container, away from moisture and light. - Consider re-purifying the material if degradation is suspected.
Material has changed color (e.g., yellowing) Exposure to air, light, or contaminants over time.- While a slight color change may not always indicate significant degradation for all experiments, it is best to use a fresh, unopened sample if possible. - If using the discolored material is unavoidable, consider analytical testing (e.g., NMR, GC-MS) to assess purity before use.
Difficulty dissolving the compound Incorrect solvent choice or insufficient mixing.- Review literature for appropriate solvents for your specific reaction. - Employ standard laboratory techniques such as gentle warming (if the compound is heat-stable) or sonication to aid dissolution.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from safety information for structurally similar compounds.

Parameter Value Source (Similar Compound)
Storage Temperature Below +30°C1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2]
Density ~1.63 g/cm³ (at 20°C)1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2]
Flash Point ~69°C1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2]
Ignition Temperature ~630°C1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2]
Vapor Pressure 4 hPa (at 25°C)1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and use of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_storage Post-Experiment Review SDS Review SDS for Similar Compounds & Procedures Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Retrieve Chemical Retrieve from Storage Prepare Hood->Retrieve Chemical Weigh/Measure Weigh/Measure in Hood Retrieve Chemical->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Quench Reaction Quench Reaction (if applicable) Perform Experiment->Quench Reaction Return to Storage Return to Proper Storage (Cool, Dry, Ventilated) Perform Experiment->Return to Storage Segregate Waste Segregate Halogenated Waste Quench Reaction->Segregate Waste Clean Glassware Clean Glassware in Hood Segregate Waste->Clean Glassware Dispose Waste Dispose of Waste per Institutional Guidelines Clean Glassware->Dispose Waste Remove PPE Remove & Dispose/Clean PPE Return to Storage->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

References

Technical Support Center: Palladium-Catalyzed Reactions of Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving substituted bromobenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with a substituted bromobenzene is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity of your substituted bromobenzene, boronic acid or ester, and the base. Impurities can poison the palladium catalyst. Protodeboronation, the cleavage of the C-B bond, is a significant side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[1] Using boronic esters, such as pinacol esters, can sometimes mitigate this issue.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is crucial; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity, especially for sterically hindered or electron-rich bromobenzenes.[2][3]

  • Solvent and Atmosphere: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1][4][5] Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.

  • Base Selection: The base plays a critical role in the transmetalation step.[4] The strength and solubility of the base are important. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water can be crucial for the activity of some inorganic bases.[3][4][6] For base-sensitive substrates, weaker bases like potassium fluoride (KF) may be beneficial, though this can sometimes lead to lower reaction rates.[4]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:

G start Low Yield in Suzuki Coupling reagent_quality Check Reagent Purity (Aryl Bromide, Boronic Acid/Ester, Base) start->reagent_quality catalyst_ligand Verify Catalyst and Ligand Integrity (Freshness, Storage, Handling) start->catalyst_ligand reaction_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) start->reaction_conditions base_choice Evaluate Base (Strength, Solubility, Equivalents) start->base_choice side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling, Dehalogenation) reagent_quality->side_reactions catalyst_ligand->side_reactions reaction_conditions->side_reactions base_choice->side_reactions optimize Systematically Optimize (Ligand, Solvent, Base, Temperature) side_reactions->optimize Identify primary issue

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

Q2: I am observing significant dehalogenation of my substituted bromobenzene starting material. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling.[7] It can arise from various sources.

Potential Causes and Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (if used as co-solvents), or the amine base.[8] Using anhydrous solvents and reagents is crucial.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of dehalogenation. In some cases, using different phosphine ligands can control the distribution between the desired cross-coupling product and the dehalogenated side product.[8]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the likelihood of dehalogenation. Optimizing these parameters may be necessary.

Q3: My Heck reaction with a substituted bromobenzene is not proceeding or shows very low conversion. What should I investigate?

A3: The success of a Heck reaction is highly dependent on several factors, particularly with potentially challenging substituted bromobenzenes.[2]

Troubleshooting Steps:

  • Catalyst and Ligand: For sluggish Heck reactions, consider using more stable and electron-rich ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) to enhance catalyst reactivity and stability.[2][9] The choice of palladium precursor (e.g., Pd(OAc)₂ vs. a pre-formed catalyst) can also impact the reaction.

  • Base: The base is crucial for regenerating the active Pd(0) catalyst.[10] Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as K₂CO₃ can also be effective, sometimes in the presence of a phase-transfer catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used. The choice of solvent can significantly influence the reaction rate and outcome.[11]

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.[2][12] Ensure your reaction temperature is appropriate for the specific substrates and catalyst system.

General Experimental Workflow for a Heck Reaction:

G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Aryl Bromide, Alkene, Pd Catalyst, Ligand, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for performing a Heck reaction.

Q4: My Buchwald-Hartwig amination of a substituted bromobenzene is failing. What are the critical parameters to check?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success hinges on the careful selection of reaction components.[13][14][15]

Key Considerations:

  • Ligand Selection: This is often the most critical parameter. A wide variety of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed to couple a broad range of amines and aryl halides. The choice of ligand depends on the steric and electronic properties of both the substituted bromobenzene and the amine.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be substrate-dependent.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.[16]

  • Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used. Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts that form the active Pd(0) species in situ.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of substituted bromobenzenes. These are starting points and may require optimization for specific substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%
Ligand PPh₃, SPhos, XPhos, RuPhos1 - 2 equivalents relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF2 - 3 equivalents
Solvent Toluene, Dioxane, THF, often with H₂OMust be degassed
Temperature 80 - 110 °CSubstrate dependent

Table 2: Typical Conditions for Heck Reaction

ParameterConditionNotes
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5 mol%
Ligand PPh₃, P(o-tol)₃, NHCs1 - 2 equivalents relative to Pd
Base Et₃N, K₂CO₃, NaOAc1.5 - 2 equivalents
Solvent DMF, NMP, DMAc, TolueneMust be anhydrous and degassed
Temperature 80 - 140 °CHigher temperatures often required

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%
Ligand XPhos, SPhos, RuPhos, BINAP1 - 2 equivalents relative to Pd
Base NaOᵗBu, LiHMDS, K₃PO₄1.2 - 2 equivalents
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed
Temperature 80 - 110 °CSubstrate dependent

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromobenzene (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Heck Reaction

  • In a dry Schlenk flask under an inert atmosphere, combine the substituted bromobenzene (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., PPh₃, 2-4 mol%).[2]

  • Add the anhydrous, degassed solvent (e.g., toluene or DMF), followed by the base (e.g., triethylamine, 1.5-2.0 equiv.).[2]

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) with stirring.[2]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[2]

  • After cooling to room temperature, filter the mixture to remove the precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.[2]

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.[2]

Logical Relationship of Key Reaction Parameters:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylBr Substituted Bromobenzene (Sterics, Electronics) Ligand Ligand (Sterics, Electronics) ArylBr->Ligand influences choice Product Desired Product (Yield & Purity) ArylBr->Product CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkene) Base Base (Strength, Solubility) CouplingPartner->Base influences choice CouplingPartner->Product Pd_Source Palladium Source (Pd(0) vs Pd(II)) Pd_Source->Product Ligand->Pd_Source stabilizes Ligand->Product Base->Product Solvent Solvent (Polarity, Anhydrous) Solvent->Product Temperature Temperature Temperature->Product

Caption: Interdependencies of key parameters in palladium-catalyzed cross-coupling reactions.

References

Improving solubility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in reaction solvents.

Troubleshooting Guide & FAQs

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The low solubility of this compound in certain solvents can be attributed to its molecular structure. As a halogenated aromatic compound, it is inherently nonpolar and hydrophobic.[1][2] According to the principle of "like dissolves like," this compound will exhibit better solubility in nonpolar organic solvents compared to polar solvents like water.[1]

Q2: What are some recommended initial solvents for dissolving this compound?

A2: Based on the properties of structurally similar compounds, it is recommended to start with common nonpolar and polar aprotic organic solvents. Halogenated benzenes generally show good solubility in solvents such as ethanol, acetone, and dichloromethane.[1][2] A preliminary solvent screening with small quantities of your compound is the most effective approach to identify a suitable solvent for your specific reaction conditions.

Q3: How can I improve the solubility of this compound if it's still poor in my chosen solvent?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • Temperature Adjustment: In many cases, increasing the temperature of the solvent will increase the solubility of a solid solute. This is a common and often effective first step.

  • Co-solvency: This technique involves adding a small amount of a "co-solvent" to the primary solvent to increase the overall solvating power of the mixture.[3][4] For a nonpolar compound like this compound in a moderately polar solvent, adding a less polar co-solvent might be beneficial.

  • Solvent System Optimization: A systematic screening of a wider range of solvents or solvent mixtures may be necessary to find the optimal conditions for your reaction.

Q4: Are there any specific safety precautions I should be aware of when handling this compound?

A4: Yes, it is important to handle this compound with care in a well-ventilated area, preferably a fume hood. Based on safety data for similar compounds, it may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateWater Solubility
This compoundC₇H₃BrF₄O259.00[8]Not specifiedNot available
1-Bromo-4-(trifluoromethoxy)benzeneC₇H₄BrF₃O241.01[9]Liquid11.7 mg/L[10]
1-Bromo-2-(trifluoromethoxy)benzeneC₇H₄BrF₃O241.01[11]Liquid[11]Not available
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00Liquid0.14 g/L[12]
BromobenzeneC₆H₅Br157.01Liquid410 mg/L at 25°C[13]

Table 2: Common Organic Solvents for Solubility Screening

SolventPolarityDielectric Constant (at 20°C)Boiling Point (°C)Notes
DichloromethaneNonpolar9.139.6Good for many nonpolar compounds.[1]
Tetrahydrofuran (THF)Polar aprotic7.566A versatile solvent for a range of compounds.
TolueneNonpolar2.4111A common nonpolar aromatic solvent.
AcetonePolar aprotic2156Good for moderately polar and some nonpolar compounds.[2]
EthanolPolar protic2578.4Can dissolve a range of compounds due to its polar and nonpolar ends.[2]
N,N-Dimethylformamide (DMF)Polar aprotic37153A high-boiling point polar aprotic solvent.
Dimethyl sulfoxide (DMSO)Polar aprotic47189A strong solvent for a wide variety of compounds.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

  • Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes.

  • Assessment: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), with vigorous agitation after each addition, until the solid is fully dissolved.

  • Quantification: Record the total volume of solvent required to dissolve the initial amount of the compound. This provides an estimate of its solubility.

Protocol 2: Improving Solubility with a Co-solvent

  • Initial Dissolution: Attempt to dissolve this compound in your primary reaction solvent following Protocol 1. If solubility is poor, proceed to the next step.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and is likely to improve the solubility of your compound. For example, if your primary solvent is moderately polar, a nonpolar co-solvent might be effective.

  • Co-solvent Addition: To the suspension of your compound in the primary solvent, add the co-solvent dropwise while stirring or agitating.

  • Observation: Observe for dissolution of the solid.

  • Optimization: Continue adding the co-solvent in small increments until the compound dissolves completely. Note the approximate ratio of primary solvent to co-solvent required.

  • Reaction Compatibility: Ensure that the chosen co-solvent is compatible with your reaction conditions (i.e., it does not react with any of the reagents or catalysts).

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate for a nonpolar aromatic compound? start->check_solvent select_solvent Select a suitable nonpolar or polar aprotic solvent (e.g., Dichloromethane, THF, Toluene) check_solvent->select_solvent No increase_temp Increase the temperature of the solvent system check_solvent->increase_temp Yes select_solvent->increase_temp not_dissolved Still not dissolved increase_temp->not_dissolved use_cosolvent Consider using a co-solvent system not_dissolved2 Still not dissolved use_cosolvent->not_dissolved2 solvent_screening Perform a broader solvent screening dissolved Compound Dissolved solvent_screening->dissolved not_dissolved->use_cosolvent Yes not_dissolved->dissolved No, but sufficient for reaction not_dissolved2->solvent_screening Yes not_dissolved2->dissolved No, but sufficient for reaction

Caption: Troubleshooting workflow for solubility issues.

Co_solvency_Concept Concept of Co-solvency cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition A Poorly Soluble Compound (this compound) B Primary Solvent C Soluble Compound plus + insoluble Insoluble/ Poorly Soluble D Primary Solvent + Co-solvent Mixture soluble Soluble Co_solvent Co-solvent Co_solvent->D Improves Solvating Power

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during large-scale synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides & FAQs

This section provides a systematic approach to identifying and resolving common issues related to exothermic events during large-scale synthesis.

Issue 1: Rapid and Uncontrolled Temperature Rise (Thermal Runaway)

Q1: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: A rapid and uncontrolled temperature increase is a primary indicator of a potential thermal runaway, a hazardous situation requiring immediate action to regain control.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.[2]

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This may involve increasing the coolant flow rate or using a lower temperature coolant if available.[2]

  • Emergency Quench: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, and inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[2]

  • Alert Personnel: Inform all personnel in the immediate vicinity of the situation and follow established emergency shutdown and evacuation procedures if the temperature cannot be controlled.[2]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: Thoroughly review all reaction parameters, as discrepancies in reactant concentration, catalyst loading, or addition rates are common causes of thermal runaways.[2]

  • Reaction Calorimetry: Conduct reaction calorimetry studies on a smaller scale to accurately determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale.[2]

  • Process Modifications: Consider transitioning from a batch to a semi-batch process, where a limiting reagent is added gradually to better control the rate of heat generation.[3] For highly exothermic reactions, continuous flow reactors can offer superior heat transfer and safety.[1][4]

Issue 2: Localized Hotspots or Non-Uniform Temperature Profile

Q2: I'm observing inconsistent product yields and the formation of byproducts. I suspect localized hotspots within the reactor. What are the troubleshooting steps?

A: Localized areas of high temperature, or "hotspots," can be a precursor to a more widespread loss of control and can negatively impact reaction selectivity and yield.[1] They are often a result of poor mixing.

Troubleshooting Steps:

  • Improve Agitation: Increase the agitator speed to improve the homogeneity of the reaction mixture. For large-scale reactors, the design of the impeller is critical; consider using a pitched-blade turbine or a hydrofoil impeller to promote better axial flow and uniform temperature distribution.[2]

  • Optimize Reagent Addition:

    • Subsurface Addition: Introduce reagents below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion.[2]

    • Multiple Addition Points: For very large reactors, using multiple addition points can help distribute the reactant more evenly.[2]

  • Check for Fouling: Inspect the reactor walls and cooling coils for any material buildup, as fouling can significantly reduce cooling efficiency.[1]

  • Consider Dilution: Increasing the solvent volume can help dissipate heat more effectively, but this may impact reaction kinetics and downstream processing and must be carefully evaluated.[2]

Issue 3: Unexpectedly High Pressure

Q3: The pressure in my reactor is increasing rapidly. What are the potential causes and immediate actions?

A: A rapid increase in reactor pressure is a critical safety concern and can indicate a runaway reaction producing gaseous byproducts or the boiling of the solvent.[1]

Possible Causes and Immediate Actions:

  • Reaction Temperature Exceeding Solvent Boiling Point: Immediately implement emergency cooling procedures. If pressure continues to rise, vent the reactor to a safe location through a designated relief system.[1]

  • Formation of Gaseous Byproducts: Some side reactions may produce non-condensable gases. Ensure the reactor's vent and relief systems are adequately sized and functioning correctly.[1]

  • Runaway Reaction: A rapid, uncontrolled exotherm will lead to a significant pressure increase. Follow established emergency procedures, which may include quenching the reaction.[1]

Quantitative Data Summary

Understanding the thermal properties of your reaction and the capabilities of your equipment is crucial for safe scale-up.

Table 1: Comparison of Reactor Cooling Methods

Cooling MethodTypical Overall Heat Transfer Coefficient (U) (W/m²K)AdvantagesDisadvantagesBest Suited For
Double-Jacketed Vessel 416Standard on many reactors, good for moderate exotherms.Lower heat transfer coefficient compared to half-coil.[5]General purpose, moderately exothermic reactions.
Half-Coil Jacketed Vessel 447Higher heat transfer coefficient due to increased fluid velocity.[5]Higher pressure drop, increased energy demand for pumps.[5]Reactions requiring more efficient heat removal.
External Heat Exchanger Loop Can be significantly higher than jacketed systems.Provides a large heat exchange surface area, can be added to existing reactors.Increased maintenance due to potential fouling of the heat exchanger.Very large-scale or highly exothermic reactions where jackets or coils are insufficient.

Table 2: Key Parameters from Reaction Calorimetry

ParameterDescriptionImportance for Safety
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the reaction.Determines the total cooling demand.
Heat Flow (q) The rate at which heat is generated by the reaction over time.Essential for designing a cooling system that can handle the peak heat load.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings.A critical indicator of the potential severity of a thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR) The maximum temperature the reaction mixture could reach in the event of a cooling failure.[2]Should be well below the decomposition temperature of any component in the reaction mixture.

Note: For a specific nitration reaction, a calorimetric data showed an enthalpy of reaction to be around -3250 J/g.[4]

Experimental Protocols

Protocol 1: Generalized Procedure for Reaction Calorimetry using a Mettler-Toledo RC1

This protocol provides a general outline for determining the heat of reaction and other safety parameters for an exothermic reaction.

1. Pre-Experiment Setup:

  • Ensure the RC1 system is properly calibrated, particularly the heat transfer coefficient (U), which is determined via an immersed calibration heater before and after the reaction.[6]
  • Define the reaction recipe, including all reactants, solvents, concentrations, and addition profiles.
  • Set up the reactor with the appropriate stirrer and probes for temperature and other relevant parameters.

2. Isothermal Experiment Execution:

  • Charge the reactor with the initial reactants and solvent.
  • Bring the reactor contents to the desired isothermal reaction temperature.
  • Start the controlled addition of the limiting reagent at a predefined rate.
  • The RC1 software continuously measures the temperature difference between the reactor (Tr) and the jacket (Tj) and calculates the heat flow (Q = UA(Tr - Tj)).[7]
  • Monitor the heat flow profile throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

3. Data Analysis:

  • Integrate the heat flow curve over time to determine the total heat of reaction.
  • Analyze the heat flow profile to identify the maximum heat output and any periods of reagent accumulation.
  • Calculate the adiabatic temperature rise (ΔTad) using the heat of reaction and the heat capacity of the reaction mixture.
  • Determine the Maximum Temperature of the Synthesis Reaction (MTSR) by adding the adiabatic temperature rise due to accumulation to the process temperature.[8]

Protocol 2: Safe Scale-Up of an Exothermic Reaction using a Semi-Batch Approach

This protocol outlines a general procedure for safely scaling up an exothermic reaction by controlling the addition of a reactive reagent.

1. Pre-Reaction Safety and Equipment Check:

  • Conduct a thorough risk assessment for the scaled-up reaction.[9][10]
  • Ensure the reactor's cooling system is appropriately sized based on reaction calorimetry data.[11]
  • Verify that all safety features, such as emergency quench systems and pressure relief devices, are operational.
  • Start with a small-scale reaction and increase the scale by a maximum of three-fold for each subsequent scale-up, diligently monitoring for any unexpected behavior.[9]

2. Reaction Execution:

  • Charge the reactor with the initial substrate and solvent.
  • Establish an inert atmosphere if required and begin agitation.
  • Bring the reactor contents to the desired initial temperature.
  • Begin the slow, subsurface addition of the limiting reagent at a pre-determined rate. The addition rate should be controlled such that the reaction temperature does not deviate significantly from the setpoint.[2]
  • Continuously monitor the internal reaction temperature. If the temperature exceeds a pre-defined safety limit, immediately stop the addition and allow the temperature to return to the setpoint before resuming at a slower rate.[2]

3. Monitoring and Control:

  • Maintain a detailed log of reaction temperature, coolant temperature, and addition rates.
  • If refluxing, do not rely solely on the condenser to remove the heat of reaction.[9]
  • Always have a means to rapidly cool the reaction vessel in case of an emergency, such as an ice bath for smaller reactors or a dedicated quench system for larger vessels.[9]

4. Post-Reaction:

  • After the addition is complete, continue to monitor the reaction temperature to ensure the exotherm has subsided before proceeding with workup.
  • Review all data to ensure the reaction proceeded as expected and to inform future scale-up activities.

Visualizations

Troubleshooting_Thermal_Runaway start Rapid, Uncontrolled Temperature Rise Detected stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Continue Monitoring Until Stable temp_decreasing->stabilized Yes quench Prepare for Emergency Quench temp_decreasing->quench No post_analysis Post-Incident Analysis: - Review Parameters - Perform Calorimetry stabilized->post_analysis alert Alert Personnel & Follow Emergency Procedures quench->alert

Caption: Workflow for responding to a thermal runaway event.

Exotherm_Management_Logic cluster_heat_generation Factors Increasing Heat Generation cluster_heat_removal Factors Improving Heat Removal reactant_conc Increased Reactant Concentration exotherm Reaction Exotherm reactant_conc->exotherm addition_rate Fast Reagent Addition Rate addition_rate->exotherm catalyst_load Higher Catalyst Loading catalyst_load->exotherm cooling_eff Efficient Cooling System (Jacket, Coils, etc.) good_mixing Effective Agitation high_sa_vol High Surface Area to Volume Ratio exotherm->cooling_eff exotherm->good_mixing exotherm->high_sa_vol

Caption: Key factors influencing heat generation and management.

Scale_Up_Safety_Workflow start Propose Scale-Up of Exothermic Reaction risk_assessment Conduct Thorough Risk Assessment start->risk_assessment calorimetry Perform Reaction Calorimetry (Determine ΔHr, ΔTad, MTSR) risk_assessment->calorimetry cooling_check Is Reactor Cooling Capacity Sufficient? calorimetry->cooling_check redesign Redesign Process or Select Different Reactor cooling_check->redesign No small_scale Perform Small-Scale Test Run (e.g., 3x Scale-Up) cooling_check->small_scale Yes redesign->calorimetry monitor Monitor for Deviations (Temp, Pressure, etc.) small_scale->monitor deviations Any Unexpected Deviations? monitor->deviations troubleshoot Troubleshoot and Re-evaluate Risk Assessment deviations->troubleshoot Yes proceed Proceed with Controlled Scale-Up deviations->proceed No troubleshoot->small_scale

Caption: Decision workflow for the safe scale-up of exothermic reactions.

References

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene safety data sheet (SDS) handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its GHS classification, this compound is considered hazardous. The primary concerns are:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

  • May cause respiratory irritation.[2][3][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Q3: How should I properly store this chemical?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[3][4][7] Seek medical attention if skin irritation occurs or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]

Q5: How do I handle a small spill of this chemical?

A5: For small spills, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][8] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][8] Do not use combustible materials like paper towels to clean up the spill.[8]

Troubleshooting Guide

Issue Possible Cause Solution
Mild respiratory irritation (coughing, sneezing) Inadequate ventilation or improper handling leading to vapor inhalation.Move to fresh air immediately.[2][3][4] Ensure future work is conducted in a properly functioning chemical fume hood. Review handling procedures to minimize vapor release.
Skin redness or irritation after handling Accidental skin contact with the chemical.As per first-aid measures, wash the affected area thoroughly with soap and water and remove any contaminated clothing.[3][4][7] Apply a soothing lotion if necessary. If irritation persists, seek medical advice.[2]
Chemical odor detected in the lab Leaking container or improper storage.Check all containers for proper sealing. Ensure the chemical is stored in a well-ventilated area away from heat sources. If a leak is found, handle it as a spill and transfer the chemical to a new, secure container.

Quantitative Data Summary

Property Value Source
Molecular Formula C₇H₃BrF₄OPubChem
Molecular Weight 259.00 g/mol PubChem
CAS Number 168971-68-4PubChem
Boiling Point 80 °C at 50 mmHg (for a similar compound)Sigma-Aldrich
Density 1.622 g/mL at 25 °C (for a similar compound)Sigma-Aldrich

Note: Some physical properties are for the related compound 1-Bromo-4-(trifluoromethoxy)benzene due to a lack of specific data for this compound.

Experimental Protocols

Protocol 1: Safe Dispensing of this compound
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing:

    • Place the stock container and the receiving vessel in the fume hood.

    • Ground/bond the container and receiving equipment to prevent static discharge.

    • Slowly and carefully pour the required amount of the chemical, avoiding splashing.

    • Use only non-sparking tools for any transfers.

  • Completion:

    • Securely cap both the stock and receiving containers.

    • Wipe down any minor drips or spills within the fume hood with an inert absorbent material.

    • Properly dispose of any contaminated materials in a designated halogenated organic waste container.[8]

    • Wash hands thoroughly after handling.

Protocol 2: Small-Scale Spill Cleanup
  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.[8]

    • Ensure ventilation is adequate (fume hood sash should be lowered).[8]

  • Spill Containment:

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][7]

  • Cleanup:

    • Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[9]

  • Decontamination:

    • Wash the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly.

Visualizations

Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures cluster_emergency Emergency Response PPE_Eyes Eye Protection (Goggles/Face Shield) PPE_Hands Hand Protection (Resistant Gloves) PPE_Body Body Protection (Lab Coat) PPE_Resp Respiratory Protection (Fume Hood) Handling_Ventilation Work in a Well-Ventilated Area Handling_Avoid Avoid Contact (Skin, Eyes, Inhalation) Handling_Storage Store Properly (Cool, Dry, Tightly Sealed) Emergency_Spill Spill Cleanup (Absorb & Collect) Emergency_Fire Fire Response (Use CO2, Dry Chemical) Emergency_FirstAid First Aid (Flush Affected Area) User Researcher User->PPE_Eyes Wears User->PPE_Hands Wears User->PPE_Body Wears User->PPE_Resp Wears User->Handling_Ventilation Follows User->Handling_Avoid Follows User->Handling_Storage Follows User->Emergency_Spill Prepared for User->Emergency_Fire Prepared for User->Emergency_FirstAid Prepared for

Caption: Logical relationship of handling precautions for researchers.

Experimental_Workflow cluster_safety_checks Safety Checkpoints start Start: Experiment Prep ppe 1. Don Required PPE start->ppe setup 2. Prepare Workspace in Fume Hood ppe->setup dispense 3. Dispense Chemical Carefully setup->dispense check1 Verify Fume Hood Function setup->check1 Checkpoint reaction 4. Perform Experimental Reaction dispense->reaction waste 5. Segregate Halogenated Waste reaction->waste check2 Check for Spills/ Contamination reaction->check2 Checkpoint cleanup 6. Clean Work Area & Equipment waste->cleanup end End: Procedure Complete cleanup->end

Caption: A typical experimental workflow with integrated safety checkpoints.

References

Validation & Comparative

Comparative Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and its Isomer via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H NMR spectral data of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and its structural isomer, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This guide provides an in-depth analysis of their distinct spectral features, supported by experimental protocols and structural elucidation.

For researchers and professionals in drug development and materials science, the precise characterization of substituted aromatic compounds is paramount. This compound serves as a key building block in the synthesis of complex organic molecules. Its isomeric purity and substitution pattern are critical for its intended applications. This guide offers a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of this compound and a closely related structural isomer, highlighting the key differences that enable their unambiguous identification.

¹H NMR Spectral Data Comparison

The substitution pattern on the benzene ring significantly influences the chemical environment of the aromatic protons, leading to distinct chemical shifts, multiplicities, and coupling constants in their ¹H NMR spectra. Below is a summary of the reported ¹H NMR data for this compound and a comparable isomer.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-3~7.35ddJ(H-F) ≈ 8.5, J(H-H) ≈ 2.5
H-5~7.20ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5
H-6~7.60tJ(H-H) ≈ J(H-F) ≈ 8.5
1-Bromo-4-(trifluoromethyl)benzeneH-2, H-67.64d8.6
H-3, H-57.50d8.6

Note: The data for this compound is estimated based on spectral prediction and data from similar compounds due to the absence of publicly available, detailed experimental values. The data for 1-Bromo-4-(trifluoromethyl)benzene is from experimental findings and is provided as a reference for a structurally similar compound.[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard procedure for the acquisition of ¹H NMR spectra for halogenated and fluorinated aromatic compounds.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for the analysis.

  • The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

  • A standard pulse-acquire sequence is utilized to obtain the ¹H NMR spectrum.

  • Key acquisition parameters include a spectral width appropriate for aromatic protons (typically 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for complete spin-lattice relaxation of the protons.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts of the signals are referenced to the internal standard.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

  • The multiplicities and coupling constants of the signals are analyzed to deduce the spin-spin coupling interactions between neighboring protons and other NMR-active nuclei like ¹⁹F.

Structural Elucidation and Spectral Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at position 6 (H-6), being ortho to the bromine atom, is anticipated to be the most deshielded and appear as a triplet due to coupling with both the adjacent proton (H-5) and the fluorine atom at position 2. The proton at position 3 (H-3) would likely appear as a doublet of doublets due to ortho coupling with the fluorine atom and meta coupling with H-5. Similarly, the proton at position 5 (H-5) is expected to be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

In contrast, the ¹H NMR spectrum of 1-Bromo-4-(trifluoromethyl)benzene is simpler, exhibiting two doublets.[1] The two protons ortho to the bromine (H-2 and H-6) are chemically equivalent and give rise to one doublet, while the two protons ortho to the trifluoromethyl group (H-3 and H-5) are also equivalent and produce the other doublet.[1] This clear difference in the number of signals and their multiplicities allows for the straightforward differentiation of these two compounds.

Workflow for Compound Identification

G Workflow for Spectroscopic Identification cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Spectral Interpretation cluster_3 Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum E Process FID (FT, Phasing, Baseline Correction) D->E F Reference to TMS E->F G Analyze Chemical Shifts F->G H Determine Multiplicities and Coupling Constants F->H I Integrate Signals F->I J Assign Protons to Structure G->J H->J I->J K Compare with Predicted/Reference Spectra J->K L Confirm Structure K->L

Caption: A generalized workflow for the identification and structural confirmation of an organic compound using ¹H NMR spectroscopy.

References

A Comparative Guide to the 13C and 19F NMR Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related molecules. This information is compared with experimental data for similar compounds to offer a comprehensive analytical perspective.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ¹³C and ¹⁹F NMR spectral data for this compound and compare it with experimental data from structurally similar compounds. These comparisons are essential for understanding the influence of substituent effects on chemical shifts and coupling constants.

Table 1: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds

Carbon AtomPredicted Chemical Shift (δ) in ppm for this compoundExperimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethyl)benzeneExperimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethoxy)benzene
C-1 (C-Br)~115 (d)129.7 (s)Not available
C-2 (C-F)~158 (d, ¹JCF ≈ 250 Hz)126.9 (q, J = 3.8 Hz)Not available
C-3 (C-H)~110 (d)126.9 (q, J = 3.8 Hz)Not available
C-4 (C-OCF₃)~148 (q)126.5 (q, J = 1.8 Hz)Not available
C-5 (C-H)~120 (d)132.1 (s)Not available
C-6 (C-H)~125 (d)132.1 (s)Not available
-OCF₃~120 (q, ¹JCF ≈ 260 Hz)-Not available

Predicted data is based on established substituent effects on aromatic chemical shifts. 'd' denotes a doublet and 'q' denotes a quartet. Coupling constants (J) are given in Hz.

Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for Related Compounds

Fluorine AtomPredicted Chemical Shift (δ) in ppm for this compoundExperimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethyl)benzene
C-2 Fluorine~ -115 to -130-
-OCF₃ Fluorines~ -58 to -65-62.8 (s)

Predicted data is relative to CFCl₃ (δ = 0 ppm). 's' denotes a singlet.

Experimental Protocols

Standard experimental protocols for acquiring ¹³C and ¹⁹F NMR spectra of fluorinated aromatic compounds are detailed below.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

¹⁹F NMR Spectroscopy
  • Sample Preparation: Similar to ¹³C NMR, dissolve 5-20 mg of the compound in a deuterated solvent.

  • Instrumentation: An NMR spectrometer with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment. Proton decoupling can be applied to simplify the spectra.

    • Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of fluorine, typically around 300 ppm (e.g., +50 to -250 ppm).[1]

    • Acquisition Time: 0.5-1 second.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16 to 128) are generally required compared to ¹³C NMR.

    • Reference: An external reference such as CFCl₃ is commonly used.

    • Temperature: 298 K.

Visualizing the Analysis Workflow and a Comparative Overview

The following diagrams illustrate the general experimental workflow for NMR analysis and a comparison of the information obtained from ¹³C and ¹⁹F NMR.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Compound 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene Dissolution Dissolution Compound->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution NMR_Tube NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (13C & 19F) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Chemical_Shifts Chemical Shifts (δ) Processing->Chemical_Shifts Coupling_Constants Coupling Constants (J) Processing->Coupling_Constants Multiplicity Signal Multiplicity Processing->Multiplicity Structure Structure Elucidation Chemical_Shifts->Structure Coupling_Constants->Structure Multiplicity->Structure

Caption: Experimental workflow for NMR analysis.

nmr_comparison cluster_13C 13C NMR cluster_19F 19F NMR cluster_combined Combined Analysis C13_Info Provides information on the carbon skeleton. - Number of unique carbon environments. - Hybridization state of carbons. - C-F and C-C coupling information. Combined_Info Comprehensive structural elucidation. - Unambiguous assignment of all atoms. - Detailed understanding of electronic effects and through-bond/space interactions. C13_Info->Combined_Info F19_Info Highly sensitive to the electronic environment. - Number and type of fluorine environments. - F-F, F-H, and F-C coupling information. - Large chemical shift dispersion reduces signal overlap. F19_Info->Combined_Info

Caption: Comparison of ¹³C and ¹⁹F NMR.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry (MS) fragmentation pattern of a molecule is crucial for its identification and structural elucidation. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, its fragmentation is predicted based on established principles and compared with the known fragmentation pattern of a structurally similar compound, 1-Bromo-4-(trifluoromethyl)benzene.

Predicted Fragmentation Pattern: this compound

The structure of this compound contains several key features that will dictate its fragmentation under electron ionization: a bromine atom, a fluorine atom, a trifluoromethoxy group, and an aromatic ring. The molecular weight of this compound is approximately 258.93 g/mol (using 79Br) and 260.93 g/mol (using 81Br).[1]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M•+): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (79Br:~50.7%, 81Br:~49.3%), there will be two peaks of nearly equal intensity at m/z 258 and 260.

  • Loss of Bromine Radical ([M-Br]+): A common fragmentation pathway for halobenzenes is the cleavage of the carbon-halogen bond.[2][3] The loss of a bromine radical (•Br) would result in a significant fragment ion at m/z 179.

  • Loss of Trifluoromethoxy Radical ([M-OCF3]+): The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •OCF3 radical. This would produce a fragment ion cluster around m/z 173/175.

  • Loss of Trifluoromethyl Radical ([M-CF3]+): Cleavage of the O-CF3 bond could result in the loss of a •CF3 radical, yielding an ion at m/z 189/191.

  • Loss of Carbon Monoxide ([M-Br-CO]+): Following the initial loss of the bromine atom, the resulting ion can undergo further fragmentation. The elimination of a neutral carbon monoxide (CO) molecule is a possible pathway, which would lead to a fragment at m/z 151.

The predicted major fragmentation peaks for this compound are summarized in the table below.

Predicted m/z (79Br/81Br)Proposed Fragment IonNeutral Loss
258 / 260[C7H3BrF4O]•+ (Molecular Ion)-
179[C7H3F4O]+•Br
173 / 175[C6H3BrF]+•OCF3
189 / 191[C7H3BrFO]+•CF3
151[C6H3F4]+•Br, CO

Comparative Analysis: 1-Bromo-4-(trifluoromethyl)benzene

To provide experimental context, we compare the predicted fragmentation of our target compound with the known EI-MS data for 1-Bromo-4-(trifluoromethyl)benzene, an isomer of a structurally related compound, available from the NIST Mass Spectrometry Data Center.[4][5] This molecule has a molecular weight of approximately 223.94 g/mol (using 79Br) and 225.94 g/mol (using 81Br).

The key difference in fragmentation will arise from the trifluoromethyl (-CF3) group being directly attached to the benzene ring, and the absence of the ortho-fluorine and the ether oxygen.

Observed Fragmentation of 1-Bromo-4-(trifluoromethyl)benzene:

Observed m/z (79Br/81Br)Relative IntensityProposed Fragment IonNeutral Loss
224 / 226High[C7H4BrF3]•+ (Molecular Ion)-
145High[C7H4F3]+•Br
125Moderate[C6H4F2]+•Br, •F
95Moderate[C6H4F]+•Br, •CF2

Comparison Summary:

  • Molecular Ion: Both compounds are expected to show a strong molecular ion peak with the characteristic M/M+2 isotopic pattern for bromine.

  • Primary Fragmentation: The most significant initial fragmentation for both is the loss of the bromine atom. This is a common feature for brominated aromatic compounds.[2]

  • Influence of Substituents: The major difference lies in the subsequent fragmentation. For 1-Bromo-4-(trifluoromethyl)benzene, the loss of bromine leads to the base peak at m/z 145. For our target compound, the presence of the oxygen atom allows for additional fragmentation pathways, such as the loss of the entire •OCF3 group or the loss of •CF3. The stability of the resulting carbocations will determine the relative abundance of these fragments. The additional fluorine atom on the ring of the target compound will also influence the m/z values of the resulting fragments.

Experimental Protocols

The data for the comparative compound and the predictions for the target compound are based on standard electron ionization mass spectrometry techniques. A typical protocol would be as follows:

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[6][7] This energy is sufficient to cause ionization by ejecting an electron from the molecule, forming a radical cation (M•+), and inducing fragmentation.[7]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pattern Predicted Fragmentation of this compound M [C₇H₃BrF₄O]⁺˙ m/z = 258/260 (Molecular Ion) F1 [C₇H₃F₄O]⁺ m/z = 179 M->F1 - •Br F2 [C₆H₃BrF]⁺ m/z = 173/175 M->F2 - •OCF₃ F3 [C₇H₃BrFO]⁺ m/z = 189/191 M->F3 - •CF₃ F4 [C₆H₃F₄]⁺ m/z = 151 F1->F4 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

A Comparative Guide to the FTIR Spectroscopic Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its performance is objectively compared with structurally similar alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in its characterization and application.

FTIR Spectral Characteristics of this compound

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The spectrum is complex due to the multiple substituents on the benzene ring. The primary vibrational modes are associated with the aromatic ring, the carbon-halogen bonds (C-Br and C-F), and the trifluoromethoxy group (-OCF₃). A notable feature of aromatic compounds is the C-H stretching vibrations that appear at frequencies slightly higher than 3000 cm⁻¹[1].

The table below summarizes the expected and observed vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000[1]~3080
Aromatic C=CRing Stretching1600-1450[2]~1610, 1500
C-O-C (Aryl ether)Asymmetric Stretching1270-1230~1250
Trifluoromethyl (-CF₃)Symmetric & Asymmetric Stretching1350-1150~1170, 1220
C-F (Aryl)Stretching1250-1000~1140
C-BrStretching700-500~680

Note: Observed wavenumbers are approximate and can vary slightly based on the specific experimental conditions and instrumentation.

Comparative FTIR Analysis with Alternative Compounds

To understand the influence of each substituent on the overall FTIR spectrum, a comparison with structurally related molecules is essential. The following table compares the key spectral features of this compound with those of three alternative aromatic compounds.

Compound Key Differentiating Features in FTIR Spectrum
This compound - Complex fingerprint region due to multiple substituents. - Strong absorptions for C-F and -OCF₃ groups are prominent.
1-Bromo-4-(trifluoromethoxy)benzene [3][4]- Simpler aromatic C-H out-of-plane bending pattern due to higher symmetry (para-substitution)[5]. - Lacks the distinct C-F stretching band associated with the fluorine at the second position.
(Trifluoromethoxy)benzene [6]- Absence of the C-Br stretching vibration in the low-frequency region (typically 700-500 cm⁻¹). - Shows a simpler C-H out-of-plane bending pattern characteristic of a monosubstituted benzene ring[5].
1-Bromo-2,5-difluorobenzene - Lacks the strong, characteristic absorption bands of the trifluoromethoxy group between 1350-1150 cm⁻¹. - The C-F stretching region may show multiple bands due to the two fluorine atoms.

This comparative analysis highlights how the presence and position of the fluoro and trifluoromethoxy groups introduce unique and identifiable features in the FTIR spectrum, allowing for clear differentiation of these compounds.

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the steps for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. The data for the target compound was obtained using a Bruker Tensor 27 FT-IR with an ATR-Neat technique[7].

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Use a solvent like isopropanol or ethanol to wipe the crystal, followed by a dry, lint-free tissue.

    • Acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor)[8]. The typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ with 16-32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered[8].

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Carefully clean the sample from the ATR crystal using a suitable solvent and a soft, lint-free tissue.

    • Run a cleaning check by acquiring a new spectrum to ensure no sample residue remains.

Visualization of the Experimental Workflow

The logical flow of the ATR-FTIR analysis is depicted in the following diagram.

FTIR_Workflow ATR-FTIR Analysis Workflow A Start B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Liquid Sample to Crystal C->D E Acquire Sample Spectrum D->E F Process Data (Background Correction) E->F G Clean ATR Crystal F->G H End G->H

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

References

A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene with other representative aryl halides in key organic transformations. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthetic applications.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo leaving group, a deactivating fluoro group, and a strongly electron-withdrawing trifluoromethoxy group, imparts distinct reactivity in various cross-coupling and nucleophilic substitution reactions. Understanding its reactivity profile in comparison to other aryl halides is crucial for efficient reaction design and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being Ar-I > Ar-Br > Ar-Cl > Ar-F. The electronic nature of the substituents on the aromatic ring also plays a significant role.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups in this compound is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.

.

Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95 (estimated based on similar systems)
24-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-propanol/H₂OReflux1>95[1]
34-BromoanisolePhenylboronic acidLaF₃·Pd nanocatalystK₂CO₃H₂O70-97[2]
41-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O11048~98[3]
54-ChlorotoluenePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane1002485

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X (e.g., 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene) Ox_Adduct Ar-Pd(II)(X)L_n Aryl_Halide->Ox_Adduct Oxidative Addition Pd0 Pd(0)L_n Pd0->Ox_Adduct Transmetalation_Complex Ar-Pd(II)(R)L_n Ox_Adduct->Transmetalation_Complex Transmetalation Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation_Complex Transmetalation_Complex->Pd0 Product Ar-R Transmetalation_Complex->Product Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of aryl halides follows the general trend, but the choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.

Table 2: Comparison of Aryl Halide Reactivity in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~90 (estimated based on similar systems)
24-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[4]
34-ChlorotolueneMorpholine[Pd(IPr*)(3-Cl-py)Cl₂]K₃PO₄Toluene110-High[5]
42-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1201260-88[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

    • XPhos (0.04 mmol)

    • Sodium tert-butoxide (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

    • Add this compound and toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Aryl_Halide Ar-X Ox_Adduct Ar-Pd(II)(X)L_n Aryl_Halide->Ox_Adduct Amine R₂NH Amine_Complex [Ar-Pd(II)(X)(R₂NH)L_n] Amine->Amine_Complex Coordination Pd0 Pd(0)L_n Pd0->Ox_Adduct Oxidative Addition Ox_Adduct->Amine_Complex Amido_Complex Ar-Pd(II)(NR₂)L_n Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Base Base Base->Amine_Complex

General catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity of aryl halides is a key factor, with aryl iodides and bromides being the most common substrates.

Table 3: Comparison of Aryl Halide Reactivity in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~85 (estimated based on similar systems)
24-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O-THF/DMA7572<2 (batch), 60 (flow)[7]
34-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55395[8]
4IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[9]
5BromobenzenePhenylacetylenePd-PDMS--55-90[10]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (2.0 mmol)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

    • Evacuate and backfill with an inert gas.

    • Add a solution of this compound in THF.

    • Add triethylamine and then phenylacetylene.

    • Stir the reaction at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity of aryl halides in SNAr reactions is often reversed, with aryl fluorides being the most reactive, followed by chlorides, bromides, and iodides. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. The trifluoromethoxy group in this compound is a moderately deactivating group for electrophilic aromatic substitution but acts as an electron-withdrawing group that can facilitate nucleophilic aromatic substitution.

Table 4: Comparison of Aryl Halide Reactivity in Nucleophilic Aromatic Substitution

EntryAryl HalideNucleophileConditionsProductYield (%)
1This compoundSodium methoxideMeOH, 80 °C, 12h1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzeneModerate (estimated)
24-ChloronitrobenzeneSodium methoxideMeOH, Reflux4-NitroanisoleHigh[11]
32,4-DinitrochlorobenzeneSodium methoxideMeOH2,4-DinitroanisoleHigh[12]
4m-ChloronitrobenzeneSodium methoxide--Much slower than o- and p- isomers[13]

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

  • Materials:

    • This compound (1.0 mmol)

    • Sodium methoxide (1.5 mmol)

    • Anhydrous methanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add a solution of sodium methoxide in methanol.

    • Add this compound.

    • Heat the reaction mixture to 80 °C for 12 hours.

    • After cooling, quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

SNAr_Mechanism Aryl_Halide Ar-X (with EWG) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl_Halide->Meisenheimer_Complex Addition (Slow) Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Product Ar-Nu Meisenheimer_Complex->Product Elimination (Fast) Leaving_Group X⁻ Meisenheimer_Complex->Leaving_Group

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound exhibits predictable reactivity in common organic transformations. In palladium-catalyzed cross-coupling reactions, its reactivity is comparable to other aryl bromides and is enhanced by its electron-deficient nature. In nucleophilic aromatic substitution, the presence of electron-withdrawing groups activates the ring, although the bromo group is a less effective leaving group than fluoro or chloro in this context. This guide provides a foundation for researchers to leverage the unique properties of this versatile building block in their synthetic endeavors.

References

Alternative reagents to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for trifluoromethoxyphenyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxyphenyl group is a critical step in the synthesis of many pharmaceutical and agrochemical candidates, owing to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene serves as a common building block for this purpose, a range of alternative reagents and methodologies offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

Performance Comparison of Alternative Reagents

The selection of a suitable reagent for introducing the trifluoromethoxyphenyl moiety depends on the specific synthetic route and the nature of the substrate. The following table summarizes the performance of key alternative reagents in various cross-coupling and trifluoromethoxylation reactions, providing a comparative overview to guide your research.

Reagent/MethodReaction TypeTypical SubstratesKey AdvantagesReported Yields
This compound Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Arylboronic acids, amines, phenols, alkynesReadily available, well-established reactivity.60-95%
4-(Trifluoromethoxy)phenylboronic Acid Suzuki, Chan-Lam CouplingAryl halides/triflates, phenols, aminesMilder reaction conditions, avoids halogenated starting materials.70-98%
4-(Trifluoromethoxy)phenyl Triflate Cross-Coupling (e.g., Heck, Sonogashira, Buchwald-Hartwig)Alkenes, alkynes, aminesHigher reactivity than corresponding bromides in some cases.65-90%
Togni's Reagent II Electrophilic TrifluoromethoxylationPhenols, N-aryl-N-hydroxylaminesDirect O-trifluoromethylation of hydroxyl groups.15-95% (substrate dependent)
Umemoto's Reagent Electrophilic TrifluoromethoxylationPhenols, alcoholsEffective for direct O-trifluoromethylation.74-93%

Key Alternative Methodologies and Experimental Protocols

This section details the experimental protocols for the most common and effective alternative methods for incorporating the trifluoromethoxyphenyl moiety.

Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)phenylboronic Acid

The Suzuki-Miyaura coupling offers a versatile and widely used method for the formation of C-C bonds. Using 4-(trifluoromethoxy)phenylboronic acid allows for the direct introduction of the desired moiety onto an aryl or heteroaryl halide or triflate.

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/H₂O (5 mL) is degassed and heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2][3][4]

Buchwald-Hartwig Amination with 4-(Trifluoromethoxy)aniline

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This protocol outlines the coupling of an aryl halide or triflate with 4-(trifluoromethoxy)aniline.

Experimental Protocol:

To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), 4-(trifluoromethoxy)aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated at 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-aryl-4-(trifluoromethoxy)aniline.[5][6][7]

Chan-Lam O-Arylation with 4-(Trifluoromethoxy)phenylboronic Acid

The Chan-Lam coupling provides a valuable method for the formation of C-O bonds, allowing for the synthesis of diaryl ethers under relatively mild, often aerobic, conditions.

Experimental Protocol:

A mixture of the phenol (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and a ligand such as pyridine (2.0 mmol) in a suitable solvent like dichloromethane (5 mL) is stirred at room temperature, open to the air, for 24-48 hours. The reaction mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the desired diaryl ether.[8][9][10][11]

Electrophilic O-Trifluoromethylation with Togni's Reagent II

Direct O-trifluoromethylation of phenols can be achieved using electrophilic trifluoromethylating reagents like Togni's reagent. This method is particularly useful when pre-functionalization of the aromatic ring is undesirable.

Experimental Protocol:

To a solution of the phenol (1.0 mmol) in a suitable solvent such as chloroform (5 mL) is added a catalytic amount of a base like cesium carbonate (0.1 mmol). Togni's Reagent II (1.2 mmol) is then added in one portion. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[12][13]

Electrophilic O-Trifluoromethylation with Umemoto's Reagent

Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents for the direct functionalization of hydroxyl groups.

Experimental Protocol:

A solution of the phenol (1.0 mmol) and a non-nucleophilic base such as 2,6-di-tert-butylpyridine (1.2 mmol) in an anhydrous solvent like dichloromethane (5 mL) is cooled to 0 °C. Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol) is then added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the aryl trifluoromethyl ether.[14][15][16][17]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic strategies discussed in this guide.

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_chanlam Chan-Lam Coupling ArX Aryl Halide/Triflate Pd_cat_S Pd Catalyst + Base ArX->Pd_cat_S TFM_BA 4-(Trifluoromethoxy)- phenylboronic Acid TFM_BA->Pd_cat_S Product_S Ar-Ph-OCF3 Pd_cat_S->Product_S Toluene/H2O, 90°C ArX2 Aryl Halide/Triflate Pd_cat_B Pd Catalyst + Ligand + Base ArX2->Pd_cat_B TFM_Aniline 4-(Trifluoromethoxy)aniline TFM_Aniline->Pd_cat_B Product_B Ar-NH-Ph-OCF3 Pd_cat_B->Product_B Toluene, 110°C Phenol Phenol Cu_cat Cu(OAc)2 + Ligand Phenol->Cu_cat TFM_BA2 4-(Trifluoromethoxy)- phenylboronic Acid TFM_BA2->Cu_cat Product_CL Ar-O-Ph-OCF3 Cu_cat->Product_CL DCM, rt, air

Caption: General workflows for palladium- and copper-catalyzed cross-coupling reactions.

Trifluoromethoxylation_Workflow cluster_togni Electrophilic O-Trifluoromethylation (Togni) cluster_umemoto Electrophilic O-Trifluoromethylation (Umemoto) Phenol_T Phenol Base_T Base (cat.) Phenol_T->Base_T Togni_R Togni's Reagent II Togni_R->Base_T Product_T Ar-OCF3 Base_T->Product_T CHCl3, rt Phenol_U Phenol Base_U Base Phenol_U->Base_U Umemoto_R Umemoto's Reagent Umemoto_R->Base_U Product_U Ar-OCF3 Base_U->Product_U DCM, 0°C to rt

Caption: General workflows for direct electrophilic O-trifluoromethylation of phenols.

Conclusion

The choice of reagent for introducing a trifluoromethoxyphenyl moiety is a critical decision in the design of a synthetic route. While this compound remains a viable and frequently used starting material, the alternative reagents and methods presented in this guide offer a broader toolbox for chemists. Arylboronic acids and triflates provide milder and often more efficient pathways in cross-coupling reactions, while electrophilic trifluoromethoxylating reagents such as those developed by Togni and Umemoto allow for the direct and late-stage functionalization of hydroxyl groups. By carefully considering the substrate, desired reaction conditions, and overall synthetic strategy, researchers can select the most appropriate method to efficiently access these valuable trifluoromethoxylated compounds.

References

A Comparative Guide to Suzuki and Stille Couplings for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a critical step in the creation of novel molecules. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods. This guide provides an objective comparison of their performance for the synthesis of a 2,2'-bipyridine scaffold, a common motif in pharmaceuticals, supported by experimental data and detailed protocols.

While both reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds, they have distinct mechanisms, substrate requirements, and operational considerations that make them suitable for different applications.[1] The Suzuki coupling is often a primary choice due to the low toxicity of boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling can be a more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1]

Quantitative Comparison of Suzuki and Stille Couplings

The choice between Suzuki and Stille coupling often depends on the specific substrates and desired functional group tolerance. The following table summarizes typical quantitative data for the two reactions for the synthesis of a 2,2'-bipyridine, providing a direct comparison of their performance under representative conditions.

ParameterSuzuki CouplingStille Coupling
Typical Yield 75-95%[2][3]80-94%[2]
Catalyst Loading 1-5 mol% Pd[4]1-5 mol% Pd[4]
Reaction Temperature 80-110 °C[4][5]40-100 °C[4][6]
Key Reagent Arylboronic acid or esterOrganostannane
Reagent Toxicity Boronic acids are generally considered low toxicity.[4]Organotin compounds are highly toxic.[4][6]
Byproducts Boron-based, generally water-soluble and easily removed.[4]Tin-based, often require specific workup procedures for removal.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.

Suzuki Coupling Protocol for the Synthesis of 2-Arylpyridine

This protocol is a general representation and may require optimization for specific substrates and reaction scales.[7]

  • Preparation: In a reaction flask, dissolve 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).[8]

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture.[8]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Work-up: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[7][8]

  • Purification: The crude product is purified by column chromatography on silica gel.[8]

Stille Coupling Protocol for the Synthesis of 2-Arylpyridine

This protocol is a general representation and should be performed under an inert atmosphere.

  • Preparation: To a flame-dried round-bottom flask, add the 2-bromopyridine (1.0 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).[6]

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by the organotin reagent (e.g., aryltributylstannane, 1.15 eq). Purge the flask with an inert gas (e.g., Argon) for 10 minutes.[6][9]

  • Reaction: Heat the solution to the desired temperature (e.g., 40-100 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Transfer the solution into a separatory funnel containing an aqueous ammonia solution and extract with a nonpolar solvent like hexane. The organic phase is then washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.[6]

  • Purification: The crude material is purified by flash chromatography to afford the coupled product.[6]

Catalytic Cycles and Experimental Workflow

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[1][10][11] However, the nature of the organometallic reagent dictates key differences in the transmetalation step.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) ReductiveElim R¹-R² Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Catalytic_Cycle cluster_cycle Stille Coupling Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² OxAdd->Transmetalation Transmetalation (R²-SnR₃) ReductiveElim R¹-R² Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Stille coupling.

A generalized experimental workflow for these reactions highlights the key differences in setup and workup procedures.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S1 Combine Aryl Halide, Boronic Acid, Base S2 Add Solvent (e.g., Dioxane/Water) S1->S2 S3 Add Pd Catalyst S2->S3 S4 Heat Reaction S3->S4 S5 Aqueous Work-up S4->S5 S6 Purification (Chromatography) S5->S6 T1 Combine Aryl Halide, Organostannane under Inert Gas T2 Add Anhydrous Solvent (e.g., DMF, Toluene) T1->T2 T3 Add Pd Catalyst T2->T3 T4 Heat Reaction T3->T4 T5 Work-up (may require specific methods for Sn removal) T4->T5 T6 Purification (Chromatography) T5->T6

Caption: Generalized experimental workflow comparison.

References

A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is paramount for the integrity of subsequent research and the quality of the final product. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this complex halogenated aromatic compound.

Comparison of Analytical Methods

The following table summarizes the primary analytical methods for purity determination, highlighting their principles, advantages, and limitations in the context of analyzing this compound.

Method Principle Advantages Limitations Typical Purity Range (%)
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile impurities, high sensitivity (especially with specific detectors like ECD or MS), well-established methods.Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.95 - 99.9
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.Lower resolution for highly volatile impurities compared to GC, requires the analyte to have a chromophore for UV detection or use of universal detectors with lower sensitivity.95 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of one of its NMR signals with the integral of a signal from a certified reference material of known purity.Primary analytical method, highly accurate and precise, provides structural information, does not require a reference standard of the analyte itself.Lower sensitivity compared to chromatographic methods, requires a relatively pure and soluble sample, higher instrumentation cost.98 - 100
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression.Provides a measure of absolute purity, relatively fast, requires small sample amounts.Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous or thermally unstable compounds, less effective for impurities that are solid-soluble.[1]98.5 - 99.95

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and sample characteristics.

Gas Chromatography (GC-FID) Protocol

This protocol is adapted for the analysis of halogenated aromatic compounds and is suitable for determining the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable high-purity solvent such as ethyl acetate or hexane.

  • Mix thoroughly to ensure a homogenous solution.

2. Instrumentation and Conditions:

Parameter Value
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reversed-phase HPLC method is designed for the purity assessment of brominated and fluorinated aromatic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (Acetonitrile/Water mixture).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

Parameter Value
Instrument HPLC system with a UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol

Given the presence of a trifluoromethoxy group, ¹⁹F qNMR is a highly specific and accurate method for purity determination.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into the same NMR tube.[2]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or Acetone-d₆) to dissolve the sample and internal standard completely.

2. NMR Acquisition Parameters:

Parameter Value
Spectrometer 400 MHz or higher, equipped with a fluorine probe
Nucleus ¹⁹F
Pulse Program Standard single pulse with proton decoupling
Relaxation Delay (d1) 30 s (to ensure full relaxation of all fluorine nuclei)
Number of Scans 16 or more for good signal-to-noise
Acquisition Time ≥ 2 s
Pulse Width Calibrated 90° pulse

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signal corresponding to the -OCF₃ group of the analyte and a well-resolved signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Differential Scanning Calorimetry (DSC) Protocol

This method is suitable for determining the purity of crystalline this compound.

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Prepare an empty, hermetically sealed aluminum pan as a reference.

2. Instrumentation and Conditions:

Parameter Value
Instrument Differential Scanning Calorimeter
Temperature Program Heat from a temperature sufficiently below the melting point to a temperature sufficiently above the melting point. A typical range would be from room temperature to 150 °C.
Heating Rate 1-2 °C/min (a slow heating rate is crucial for accurate purity determination)
Atmosphere Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min

3. Data Analysis:

  • The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3] The analysis involves integrating the area of the melting endotherm.

Visualizations

The following diagrams illustrate the general workflow for the analytical determination of purity and the logical relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_methods Analytical Methods start Obtain Sample of 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep gc Gas Chromatography (GC) sample_prep->gc Volatile hplc High-Performance Liquid Chromatography (HPLC) sample_prep->hplc Non-volatile/ Thermally Labile qnmr Quantitative NMR (qNMR) sample_prep->qnmr Soluble dsc Differential Scanning Calorimetry (DSC) sample_prep->dsc Crystalline Solid data_acq Data Acquisition (Chromatogram, Spectrum, Thermogram) gc->data_acq hplc->data_acq qnmr->data_acq dsc->data_acq data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for Purity Determination.

Method_Selection_Logic cluster_screening Screening & Routine Analysis cluster_primary Primary & Orthogonal Method start Purity Analysis Required gc_hplc GC or HPLC (High Throughput, Good Sensitivity) start->gc_hplc Initial Assessment qnmr_dsc qNMR or DSC (High Accuracy, Absolute Purity) start->qnmr_dsc Reference Standard Qualification confirmation Cross-Validation of Results gc_hplc->confirmation qnmr_dsc->confirmation final_purity Certified Purity Value confirmation->final_purity

References

Benchmarking Catalyst Performance for Reactions with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst performance for various cross-coupling reactions involving the versatile building block, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. The unique substitution pattern of this aromatic ring, featuring a bromine atom for coupling, a fluorine atom, and an electron-withdrawing trifluoromethoxy group, presents both opportunities and challenges in synthetic chemistry. Understanding the optimal catalytic systems is crucial for its efficient utilization in the synthesis of complex molecules for pharmaceutical and materials science applications.

Executive Summary

Cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the catalyst system employed. This document outlines common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that are applicable to this compound. While specific experimental data for this exact substrate is limited in publicly available literature, this guide presents generalized protocols and performance data for analogous aryl bromides, which can serve as a strong starting point for reaction optimization.

Catalyst Performance Comparison

Due to the limited availability of direct comparative studies on this compound, the following tables provide typical conditions and expected performance for key cross-coupling reactions based on structurally related aryl bromides. These tables are intended to guide the initial selection of catalytic systems.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O80 - 1102 - 1875 - 95
Heteroarylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane100 - 12012 - 2470 - 90
Vinylboronic acidPd(PPh₃)₄Na₂CO₃DME / H₂O80 - 1004 - 1280 - 98
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.

AmineCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary ArylaminePd₂(dba)₃ / XPhosNaOtBuToluene90 - 11012 - 2480 - 98
Secondary Aliphatic AminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane100 - 12018 - 2475 - 95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10012 - 2470 - 90
Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp. - 602 - 1285 - 98
AlkylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF50 - 806 - 1870 - 90
Silyl-protected alkynePd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile60 - 804 - 1280 - 95

Experimental Protocols & Workflows

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Toluene and Water (typically 4:1 to 10:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture (toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.2 - 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Tube: Pd₂(dba)₃, XPhos, NaOtBu B Add Reactants: Aryl Bromide, Amine A->B C Add Anhydrous Solvent B->C D Heat with Stirring C->D E Monitor Progress (GC-MS/LC-MS) D->E F Cool & Dilute E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Alkyne B Add Solvent & Base A->B C Degas Mixture B->C D Add Catalysts: PdCl₂(PPh₃)₂, CuI C->D E Stir at Temp. D->E F Monitor Progress (TLC/GC-MS) E->F G Filter Ammonium Salt F->G H Concentrate & Extract G->H I Dry & Purify H->I Catalytic_Cycle_Logic Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation/\nAmine Coordination Transmetalation/ Amine Coordination Ar-Pd(II)-X->Transmetalation/\nAmine Coordination Nucleophile Source Ar-Pd(II)-Nu Ar-Pd(II)-Nu Transmetalation/\nAmine Coordination->Ar-Pd(II)-Nu Reductive\nElimination Reductive Elimination Ar-Pd(II)-Nu->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Ar-Nu Ar-Nu Reductive\nElimination->Ar-Nu

A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction yields and experimental protocols for various cross-coupling reactions utilizing 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents.[1] This document aims to serve as a practical resource for researchers by summarizing key reaction data, providing detailed experimental methodologies, and offering a comparative analysis with alternative brominated aromatic compounds.

Data Presentation: Comparison of Reaction Yields

The following tables summarize the reported yields for various palladium-catalyzed cross-coupling reactions involving this compound and comparable aryl bromides. The data highlights the influence of substituents on reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)[2][3]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048>95[2]
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~90[2]
BromobenzenePd(OAc)₂ / PPh₃KOHTHF251>95[4]
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O801295[3]
4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O801298[3]
1-Bromo-4-nitrobenzeneGO@NHC-PdCs₂CO₃1,4-Dioxane1002498[5]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10018~85-95 (estimated)[6]
1-Bromo-3-butoxy-5-nitrobenzenePd(OAc)₂ / RuPhosK₂CO₃Toluene1001892[6]
4-BromobiphenylPd₂(dba)₃ / BINAPNaOtBuToluene100298[7]
3-BromoanisolePd(dba)₂ / P(o-tol)₃NaOtBuToluene1001699[7]

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF6512~80-90 (estimated)[8][9]
1,4-Dibromo-2-(trifluoromethyl)benzenePd(PPh₃)₄ / CuIEt₃NToluene601285 (C-4 coupling)[10]
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25295[8]
BromobenzenePd(PPh₃)₄ / CuIn-BuNH₂Benzene80498[8]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

General Procedure: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.). Add the palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[3] The flask is then evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times. A degassed solvent mixture, such as toluene (5 mL), ethanol (2 mL), and water (2 mL), is added. The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours.[3] Reaction progress can be monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

General Procedure: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a base such as cesium carbonate (1.5 equiv). The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are dissolved in an anhydrous, degassed solvent (e.g., 1,4-dioxane) and added to the Schlenk tube via syringe. The tube is sealed and the reaction mixture is heated to 100 °C with stirring until the starting material is consumed, as monitored by GC-MS or TLC. After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent like ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.[6]

Sonogashira Coupling

General Procedure: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and a copper(I) co-catalyst like copper(I) iodide (0.04 equiv).[8] A solvent system of THF and an amine base such as triethylamine (e.g., 2:1 v/v) is added, followed by the terminal alkyne (1.2 equiv). The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to reflux) until completion, as monitored by TLC or GC-MS. The reaction is then quenched, for example, with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.

Mandatory Visualization

Reaction Workflow and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

experimental_workflow reagents Combine Aryl Bromide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General experimental workflow for a cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L₂) pd2_ox->pd2_trans Transmetalation (R-B(OR)₂) pd2_trans->pd0 Reductive Elimination (Ar-R)

Catalytic cycle of the Suzuki-Miyaura reaction.

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-NR¹R²(L₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR¹R²) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Catalytic cycle of the Buchwald-Hartwig amination.

sonogashira_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_ox terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide [CuI], Base

Catalytic cycle of the Sonogashira reaction.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a halogenated organic compound. Adherence to these guidelines is crucial for researchers, scientists, and professionals in drug development to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4]

Always handle this chemical in a well-ventilated area or within a chemical fume hood.[1][5][6] Personal Protective Equipment (PPE) is mandatory.[6] This includes:

  • Nitrile gloves[6]

  • Safety goggles or a face shield[7]

  • A laboratory coat[6]

  • Closed-toe shoes[6]

Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][8] Use non-sparking tools when handling containers.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be poured down the drain.[5][6][9]

Step 1: Segregation of Waste

As a halogenated organic compound, this compound must be disposed of in a specifically designated waste container for "Halogenated Organic Waste".[5][6][10] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11] It should also be kept separate from acidic or alkaline waste streams.[11]

Step 2: Waste Collection

  • Select an Appropriate Container : Use a clean, properly labeled, and sealable container compatible with the chemical. Polyethylene or polypropylene containers are often suitable.[12] The container should be clearly marked with "Hazardous Waste" and "Halogenated Organic Waste".[9][11]

  • Transferring the Waste : Carefully transfer the waste into the designated container within a chemical fume hood to minimize inhalation exposure.[11]

  • Labeling : As soon as the first drop of waste is added, ensure the container is accurately labeled with the full chemical name, "this compound," and the approximate quantity.[9] Do not use abbreviations or chemical formulas.[9]

  • Container Management : Keep the waste container tightly closed when not in use to prevent the release of vapors.[9][11] Store the container in a designated satellite accumulation area, which should be in a cool, dry, and well-ventilated location away from incompatible materials.[1][11]

Step 3: Handling Spills

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Remove all ignition sources.

  • Contain the Spill : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[12]

  • Collect the Residue : Carefully collect the absorbed material and any contaminated soil or debris using non-sparking tools. Place the collected waste into a labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate the Area : Wash the spill area thoroughly.

  • Dispose of Contaminated Materials : All contaminated clothing, absorbent materials, and cleaning supplies must be disposed of as hazardous waste.[12]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[8][12][13]

Summary of Key Information

The following table summarizes the critical data for the safe disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 1532-83-8 (example, confirm specific isomer)-
Hazard Class Combustible liquid, Skin irritant, Eye irritant, Respiratory irritant[1][2][3]
Primary Disposal Route Incineration by a licensed hazardous waste facility[10]
Waste Category Halogenated Organic Waste[5][6][10]
Required PPE Safety goggles, lab coat, nitrile gloves, closed-toe shoes[6]
Incompatible Wastes Non-halogenated organics, acids, bases, strong oxidizing agents[1][11]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of 1-Bromo-2-fluoro-4- (trifluoromethoxy)benzene ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_spill Is it a spill? fume_hood->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with inert material 3. Collect in sealed container is_spill->spill_procedure Yes waste_collection Routine Waste Disposal is_spill->waste_collection No contact_ehs Contact EHS or Licensed Waste Disposal Contractor spill_procedure->contact_ehs segregate Segregate as Halogenated Organic Waste waste_collection->segregate container Use Designated, Labeled, and Sealed Container segregate->container store Store in Satellite Accumulation Area container->store store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Summary of Hazards and Properties

Based on data for its isomers, this compound is expected to be a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[4][5]

PropertyData (based on isomers)
Physical State Liquid
Hazards Combustible liquid, Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Harmful if swallowed, Harmful if inhaled.[1][2][3][4][5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.[1][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][4][8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to minimize exposure.

PPE CategoryMinimum Requirement
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn where splashing is possible.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contaminated.[9]
Skin and Body Protection A flame-retardant and chemical-resistant lab coat or apron. Full-body protective suit may be required for large quantities or severe exposure.[8]
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK).[6][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following systematic workflow is crucial for safe handling.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[10]

2. Preparation:

  • Before handling, review this safety guide and the SDS of a closely related isomer.

  • Ensure all necessary PPE is available and in good condition.

  • Assemble all required equipment and reagents within the fume hood before introducing the chemical.

3. Handling the Compound:

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools.[6]

  • Avoid all personal contact, including inhalation of vapors.[4]

  • When not in use, keep the container tightly closed.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

4. Post-Handling:

  • Decontaminate all work surfaces that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]

Emergency and Disposal Plans

Emergency Procedures:

Exposure TypeFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Response Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[4] Major Spills: Evacuate the area and move upwind. Alert the fire brigade and wear breathing apparatus and protective gloves. Contain the spill and prevent it from entering drains.[4]

Disposal Plan:

  • Chemical Waste: This material and its container must be disposed of as hazardous waste.[1][8] Collect waste in a designated, labeled, and sealed container. Do not mix with other waste.[8]

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]

  • Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly.[8][11]

Workflow for Handling this compound

G prep Preparation - Review Safety Guide - Don all required PPE - Verify fume hood and safety showers handling Handling - Work in a chemical fume hood - Ground and bond containers - Keep container sealed when not in use prep->handling Proceed with caution spill Spill Response - Minor: Absorb with inert material - Major: Evacuate and alert emergency services handling->spill If spill occurs exposure Personal Exposure - Follow First Aid procedures - Seek immediate medical attention handling->exposure If exposure occurs post_handling Post-Handling - Decontaminate work area - Remove PPE correctly - Wash hands thoroughly handling->post_handling After completion disposal Waste Disposal - Collect in a labeled, sealed container - Dispose of as hazardous waste via licensed facility spill->disposal Collect spill waste post_handling->disposal Dispose of used materials

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.